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(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride Documentation Hub

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  • Product: (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
  • CAS: 1609402-73-4

Core Science & Biosynthesis

Foundational

(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride chemical structure

Structural Elucidation and Application Dynamics of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, the 1,2,4-triazole ring repres...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Application Dynamics of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the 1,2,4-triazole ring represents a privileged scaffold, renowned for its profound metabolic stability, high polarity, and versatile hydrogen-bonding capabilities. (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 1609402-73-4) is a highly specialized bifunctional building block that leverages these properties[1]. By featuring both a sterically compact methyl group and a reactive hydroxymethyl handle on the triazole core, this compound serves as a critical intermediate in the synthesis of complex pharmacophores. This technical guide elucidates the structural rationale, pharmacological relevance, and rigorous synthetic methodologies associated with this compound, providing a comprehensive resource for drug development professionals.

Structural and Physicochemical Profiling

The molecular architecture of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is deliberately designed to offer multiple vectors for chemical derivatization while maintaining favorable physicochemical properties.

  • 1,2,4-Triazole Core: The electron-deficient nature of the 1,2,4-triazole ring makes it highly resistant to metabolic degradation (e.g., oxidative cleavage by cytochrome P450 enzymes). It acts as an excellent bioisostere for amides and esters, improving the pharmacokinetic profiles of drug candidates.

  • 3-Methyl Substitution: The methyl group at the C3 position provides a slight increase in lipophilicity and introduces steric bulk, which can be critical for orienting the molecule within tight enzyme active sites.

  • 5-Hydroxymethyl Group: The primary alcohol at the C5 position is the primary synthetic handle. It can undergo etherification, esterification, or oxidation to an aldehyde or carboxylic acid, allowing for the rapid generation of diverse analog libraries.

  • Hydrochloride Salt Form: The free base of this triazole is highly polar and often presents as a hygroscopic oil or amorphous solid. Conversion to the hydrochloride salt protonates the triazole nitrogen, yielding a highly crystalline, water-soluble solid that ensures long-term shelf stability and precise stoichiometric handling during synthesis.

Table 1: Quantitative Physicochemical Parameters

ParameterValue / Description
Chemical Name (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
CAS Registry Number 1609402-73-4
Molecular Formula C₄H₈ClN₃O
Molecular Weight 149.58 g/mol
Topological Polar Surface Area (TPSA) ~60.6 Ų (Free Base)
Hydrogen Bond Donors 2 (OH, NH)
Hydrogen Bond Acceptors 3 (N, N, O)

Pharmacological Relevance of the 1,2,4-Triazole Scaffold

The integration of the 1,2,4-triazole moiety into drug candidates is not arbitrary; it is a calculated decision driven by specific target interactions.

Recent phenotypic screenings have identified 1,2,4-triazole derivatives as highly potent ferroptosis inhibitors . For instance, novel triazole compounds have demonstrated the ability to inhibit RSL3-induced ferroptosis at nanomolar concentrations (EC₅₀ = 62 nM) by acting as intrinsic free radical-trapping antioxidants[2]. Furthermore, the triazole core is a staple in the development of antimicrobial and anti-inflammatory agents , where the nitrogen atoms coordinate seamlessly with metal ions in metalloenzymes or form robust hydrogen-bond networks with target proteins[3]. In metabolic disease research, carbazole-linked 1,2,4-triazole-thione derivatives have shown exceptional antidiabetic potential by selectively inhibiting the α-amylase enzyme with IC₅₀ values as low as 0.53 μM[4].

Mechanism A 1,2,4-Triazole Pharmacophore B Hydrogen Bonding A->B C Metal Ion Coordination A->C D Enzyme Active Site Binding B->D C->D E Ferroptosis Inhibition D->E F Antimicrobial Efficacy D->F

Pharmacological mechanisms of 1,2,4-triazole derivatives in target inhibition.

Synthetic Methodology and Causality

The synthesis of 1,2,4-triazoles requires precise control over condensation and cyclization thermodynamics. The following protocol outlines a self-validating workflow for generating (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride.

Synthesis A Acetamidine Derivatives C Condensation Intermediate A->C B Glycolic Acid Hydrazide B->C D Thermal Cyclization C->D E 1,2,4-Triazole Free Base D->E F Anhydrous HCl Addition E->F G Target Hydrochloride Salt F->G

Synthetic workflow for (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride.

Protocol 1: De Novo Synthesis and Salt Formation
  • Step 1: Condensation Reaction

    • Action: Suspend acetamidine hydrochloride and glycolic acid hydrazide in absolute ethanol. Add a stoichiometric amount of sodium ethoxide to liberate the acetamidine free base. Stir at room temperature for 4 hours.

    • Causality: Ethanol provides a protic environment that stabilizes the transition state during the nucleophilic attack of the hydrazide onto the amidine carbon.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) eluent. The reaction is only permitted to proceed to Step 2 once the starting material spots are completely consumed, ensuring no unreacted precursors interfere with cyclization.

  • Step 2: Thermal Cyclization

    • Action: Elevate the reaction temperature to reflux (approx. 78°C) for 12 hours.

    • Causality: Refluxing provides the necessary thermal energy to drive the dehydration step (loss of H₂O), which is thermodynamically required to close the ring and establish the aromatic 1,2,4-triazole system.

    • Self-Validation Check: Extract a 100 μL aliquot, dilute in LC-MS grade methanol, and perform mass spectrometry. The presence of the [M+H]⁺ peak at m/z 114 confirms successful cyclization to the free base.

  • Step 3: Hydrochloride Salt Precipitation

    • Action: Cool the mixture to 0°C. Slowly introduce anhydrous HCl gas (or a 4M HCl in dioxane solution) dropwise until precipitation is observed. Filter and wash the crystals with cold diethyl ether.

    • Causality: Converting the basic triazole nitrogen into a hydrochloride salt drastically reduces its solubility in organic solvents, forcing the pure product to crash out of solution while impurities remain dissolved.

    • Self-Validation Check: Test the pH of the remaining supernatant. A pH < 2 confirms that complete salt formation has been achieved and no free base remains in solution.

Analytical Validation Protocol

To ensure the integrity of the synthesized building block before downstream application, rigorous structural verification is mandatory.

Protocol 2: Structural Verification via NMR
  • Step 1: Sample Preparation

    • Action: Dissolve 10 mg of the synthesized salt in 0.6 mL of strictly anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is selected over D₂O because D₂O would cause rapid deuterium exchange with the critical N-H and O-H protons, rendering them invisible on the NMR spectrum. Observing these protons is essential for confirming the intact hydroxymethyl group and the protonated triazole ring.

    • Self-Validation Check: Visually inspect the NMR tube. The solution must be perfectly clear. Any particulate matter will distort the magnetic field homogeneity, ruining the shimming process and yielding broad, unreadable peaks.

  • Step 2: ¹H-NMR Acquisition and Interpretation

    • Action: Acquire a standard 1D proton sequence at 400 MHz.

    • Causality: The chemical shifts will definitively map the molecular structure. Expect a sharp singlet around 2.3 ppm corresponding to the C3-methyl group (3H), and a singlet around 4.5 ppm corresponding to the C5-methylene group (-CH₂-, 2H).

    • Self-Validation Check: Calculate the integration ratio of the methyl protons to the methylene protons. The ratio must be exactly 3:2 . Any deviation indicates the presence of impurities or an incomplete reaction, mandating recrystallization.

References

  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives Source: Research Journal of Pharmacy and Technology (RJPT) URL:[Link]

  • Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential Source: ACS Omega URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide on (3-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride

Executive Summary (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 1609402-73-4) is a highly versatile building block extensively utilized in 1[1]. The 1,2,4-triazole scaffold is a privileged pharmacophore pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 1609402-73-4) is a highly versatile building block extensively utilized in 1[1]. The 1,2,4-triazole scaffold is a privileged pharmacophore present in numerous FDA-approved drugs, exhibiting potent antifungal, antiviral, and CNS-modulating activities[2][3]. This guide provides an in-depth analysis of its molecular weight, physicochemical properties, and field-proven experimental workflows for its integration into complex drug discovery pipelines.

Molecular Weight and Structural Analysis

The precise calculation of molecular weight is foundational for high-throughput screening, stoichiometric formulation, and analytical validation.

Molecular Weight Breakdown

The compound exists as a hydrochloride salt, which significantly alters its molecular weight compared to the free base.

  • Chemical Formula (Salt): C₄H₈ClN₃O

  • Chemical Formula (Free Base): C₄H₇N₃O

  • Average Molecular Weight (Salt): 149.578 g/mol [4]

Elemental Composition

The following table summarizes the elemental mass fractions, which are critical for validating the compound's purity via Elemental Analysis (Combustion Analysis).

ElementAtomic Weight ( g/mol )Atom CountTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C) 12.011448.04432.12%
Nitrogen (N) 14.007342.02128.09%
Chlorine (Cl) 35.450135.45023.70%
Oxygen (O) 15.999115.99910.70%
Hydrogen (H) 1.00888.0645.39%
Total 149.578 100.00%

Physicochemical Properties & The Hydrochloride Advantage

Causality in Salt Selection

Why is this compound supplied as a hydrochloride salt rather than a free base? 1,2,4-Triazoles exhibit complex tautomerism and form extensive intermolecular hydrogen-bonding networks[2]. As free bases, lower-molecular-weight triazole alcohols are often highly hygroscopic, gummy, or difficult to crystallize. The addition of hydrochloric acid protonates the triazole ring, yielding a highly crystalline, stable powder[1].

  • Aqueous Solubility: The HCl salt is highly soluble in water, making it ideal for biological assays and biphasic reaction setups[1].

  • Storage Stability: It resists oxidative degradation and moisture absorption better than its free-base counterpart.

Experimental Workflows & Protocols

To utilize the methanol moiety for downstream derivatization (e.g., etherification or esterification), the hydrochloride salt must first be neutralized. If basic catalysts (like NaH or K₂CO₃) are used directly on the salt, they will be prematurely quenched by the HCl, leading to incomplete reactions and poor yields.

Protocol A: Free-Basing and Isolation (Self-Validating System)

Objective: Dissociate the HCl salt and extract the pure (3-Methyl-1H-1,2,4-triazol-5-yl)methanol free base.

  • Dissolution: Suspend 1.0 eq (1.49 g, 10 mmol) of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride in 15 mL of deionized water.

  • Neutralization: Slowly add 1M NaOH (aq) dropwise under continuous stirring at room temperature.

    • Causality & Validation: Monitor the pH using a calibrated meter. Stop addition when the pH reaches 7.5–8.0. Do not exceed pH 9.0, as the triazole ring itself possesses a weakly acidic proton (pKa ~10) which could form a highly water-soluble sodium triazolide salt, plummeting your extraction yield.

  • Extraction: Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 20 mL).

    • Causality: 2-MeTHF is chosen over diethyl ether or ethyl acetate because it offers superior partitioning coefficients for highly polar, hydrogen-bonding heterocycles.

  • Washing & Drying: Wash the combined organic layers with 10 mL of saturated brine. Dry over anhydrous Na₂SO₄.

    • Validation: Add a drop of aqueous AgNO₃ to a small aliquot of the aqueous waste. A dense white precipitate (AgCl) confirms the successful dissociation and removal of the chloride ion.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base as a white/off-white solid.

Protocol B: Chemoselective O-Alkylation

Objective: Alkylate the primary alcohol while avoiding N-alkylation of the triazole core.

  • Protection (Optional but Recommended): Because the 1,2,4-triazole nitrogens are highly nucleophilic[5], direct alkylation often yields a mixture of O-alkylated and N-alkylated products. Pre-treating the free base with Trityl Chloride (TrCl) and Triethylamine in DCM selectively protects the triazole ring.

  • Deprotonation: Dissolve the protected intermediate in anhydrous DMF. Cool to 0°C under an inert Argon atmosphere. Add 1.1 eq of Sodium Hydride (NaH, 60% dispersion).

    • Validation: The immediate evolution of H₂ gas visually confirms the deprotonation of the alcohol. Wait until bubbling ceases (approx. 30 mins).

  • Electrophile Addition: Add 1.1 eq of the desired alkyl halide dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Quenching: Quench carefully with saturated NH₄Cl (aq) to neutralize unreacted NaH before standard aqueous workup.

Application Pathway Diagram

The following diagram illustrates the workflow from the raw hydrochloride salt to its final application as a bioactive pharmacophore.

G A (3-Methyl-1H-1,2,4-triazol-5-yl) methanol HCl B Salt Dissociation (pH 7.5 - 8.0) A->B NaOH / H2O C Free Base Triazole Intermediate B->C 2-MeTHF Extraction D Derivatization (e.g., O-Alkylation) C->D Electrophile / Base E Triazole-based Pharmacophore D->E Purification F Biological Target (e.g., CYP51 Enzyme) E->F Target Binding G Therapeutic Efficacy (Antifungal / CNS Agent) F->G Inhibition / Modulation

Synthetic workflow and biological application pathway of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol.

Summary of Protocol Reagents

Reagent / MaterialEquivalent (eq)Molar Mass ( g/mol )Role in Workflow
Triazole HCl Salt 1.0149.58Starting Material
1M NaOH (aq) ~1.040.00Neutralizing Agent
2-MeTHF N/A86.13Extraction Solvent
Sodium Hydride (60%) 1.124.00Strong Base (Deprotonation)
Trityl Chloride (TrCl) 1.05278.78N-Protecting Group

References

  • MDPI Organics. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. URL: [Link]

  • PubMed Central (PMC). Triazole analogues as potential pharmacological agents: a brief review. URL: [Link]

Sources

Foundational

Solubility Profile of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride: A Methodological Framework for Researchers

An In-Depth Technical Guide Abstract The accurate determination of solubility is a cornerstone of pharmaceutical development, influencing everything from process chemistry and purification to formulation and bioavailabil...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The accurate determination of solubility is a cornerstone of pharmaceutical development, influencing everything from process chemistry and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for determining the solubility of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific salt, this document focuses on establishing robust, scientifically-grounded methodologies. We detail the principles of solubility equilibrium, provide step-by-step experimental protocols for both aqueous and organic solvent systems, and outline a validated analytical method for quantification. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data, ensuring a solid foundation for subsequent research and development activities.

Introduction: The Critical Role of Solubility Data

(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is a chemical entity featuring a substituted 1,2,4-triazole ring, a scaffold prevalent in many biologically active compounds. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is arguably one of the most critical parameters. It dictates the choice of solvents for synthesis and crystallization, impacts dissolution rates in formulation, and ultimately influences the in-vivo absorption and bioavailability of the final drug product.

This guide addresses the practical challenge of determining solubility by presenting a logical workflow, from initial characterization to final data analysis. The methodologies described are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data integrity and regulatory compliance.[1][2][3]

Foundational Principles & Strategic Workflow

The solubility of a compound is defined as its saturation mass concentration in a specific solvent at a given temperature and pressure.[2] The experimental approach hinges on achieving a true thermodynamic equilibrium between the dissolved and undissolved solute, followed by accurate quantification of the solute concentration in the liquid phase.

Causality in Experimental Design

The choice of methodology is not arbitrary; it is dictated by the physicochemical nature of the solute and the solvent. Preliminary information on the compound's structure, potential for ionization (pKa), and hydrophobicity (logP) is invaluable for designing an efficient experimental plan.[3] For instance, the expected magnitude of solubility in water—whether it is above or below 10⁻² g/L—determines the most suitable OECD-recommended method.[2]

The overall process can be visualized as a systematic workflow, ensuring all critical steps are addressed.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Reporting A Compound Characterization (Purity, pKa, logP) B Method Selection (e.g., OECD 105 vs. Static) A->B Informs C Sample Preparation (Solute-Solvent Mixture) B->C Defines D Equilibrium Achievement (Controlled Temp. & Agitation) C->D E Phase Separation (Centrifugation/Filtration) D->E F Quantitative Analysis (e.g., HPLC-UV) E->F G Data Calculation & Reporting F->G

Caption: High-level experimental workflow for solubility determination.

Physicochemical Properties of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride

A summary of known and required information for the target compound is essential before commencing experimental work.

PropertyValue / InformationSource / Comment
Molecular Formula C₄H₇N₃O · HCl---
Molecular Weight 149.58 g/mol Calculated
Appearance Solid
SMILES String OCC1=NC(C)=NN1.Cl
InChI Key VPPHNZAKAONLMO-UHFFFAOYSA-N
pKa Not availableMust be determined experimentally. Critical for aqueous solubility studies as it dictates the ionization state at a given pH.
logP Not availableMust be determined experimentally or via validated in-silico models. Informs on hydrophobicity.
Purity >98% (Recommended)Purity should be confirmed via HPLC or other suitable methods, as impurities can significantly affect solubility.[3]

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating systems. The establishment of equilibrium is confirmed by analyzing samples at multiple time points until the concentration plateaus.

Protocol 1: Aqueous Solubility Determination (Flask Method)

This method is adapted from the OECD Test Guideline 105 and is suitable for substances with an expected water solubility greater than 10⁻² g/L.[2]

Objective: To determine the saturation concentration of the compound in water at a controlled temperature.

Materials:

  • (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride

  • Reagent-grade water (e.g., Milli-Q or double-distilled)

  • Thermostatic shaker or water bath capable of maintaining ±0.5°C

  • Glass flasks with stoppers

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system for quantification

Procedure:

  • Temperature Control: Pre-set the thermostatic shaker to the desired temperature (e.g., 25.0 ± 0.5 °C).

  • Sample Preparation: Add an excess amount of the compound to a flask containing a known volume of water. "Excess" means that a visible amount of undissolved solid remains after equilibration. A good starting point is ~10-20 mg/mL.

  • Equilibration: Place the flask in the shaker and agitate continuously. The time required to reach equilibrium must be determined. A preliminary experiment is recommended: take samples at 24, 48, and 72 hours. Equilibrium is reached when the concentration of two consecutive time points does not differ significantly.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the suspension to settle for at least 24 hours at the same constant temperature. This minimizes the carry-over of micro-particulates.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are included, the sample must be centrifuged at high speed or filtered through a syringe filter.

    • Causality Note: Filtration or centrifugation is a critical step. Failure to completely remove undissolved solids will lead to an overestimation of solubility.

  • Quantification: Accurately dilute the clear, saturated solution with the mobile phase to a concentration within the calibrated range of the analytical method (see Section 5). Analyze the sample to determine the concentration.

  • Data Reporting: Express the solubility in g/L and mol/L. The experiment should be performed in triplicate.

Protocol 2: Organic Solvent Solubility (Static Equilibrium Method)

This gravimetric and analytical combination method is widely used for determining solubility in various organic solvents at different temperatures.[4]

Objective: To construct a solubility curve of the compound in a selected organic solvent over a range of temperatures.

Materials:

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic circulating bath

  • Analytical-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone)

  • Materials listed in Protocol 4.1

Procedure:

  • System Setup: Connect the jacketed vessel to the circulating bath set to the lowest desired temperature (e.g., 20°C).

  • Sample Preparation: Add a known mass of the selected solvent to the vessel. Add an excess amount of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride.

  • Equilibration: Seal the vessel to prevent solvent evaporation and begin stirring. Agitate for at least 10 hours to ensure solid-liquid equilibrium.

  • Sampling & Analysis: Stop stirring and allow the solid to settle for 2 hours. Withdraw a sample of the supernatant, filter immediately, and determine its concentration using the validated HPLC method described below.

  • Temperature Increase: Increase the temperature of the circulating bath by a set increment (e.g., 5°C). Allow the system to re-equilibrate for at least 4 hours.

  • Repeat: Repeat steps 4 and 5 for each temperature point up to the maximum desired temperature.

  • Data Presentation: Plot the solubility (mole fraction or g/L) as a function of temperature.

Analytical Quantification: RP-HPLC-UV Method

A validated analytical method is essential for trustworthiness. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and common technique for quantifying compounds like the one .[5]

Objective: To accurately measure the concentration of the dissolved compound in the prepared saturated solutions.

Typical HPLC Parameters:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for moderately polar compounds.
Mobile Phase Isocratic; e.g., 80% Water (0.1% Formic Acid) : 20% AcetonitrileThe exact ratio must be optimized to achieve a good peak shape and a reasonable retention time (~3-7 min). Formic acid helps to protonate silanols and improve peak symmetry.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Detection UV at λmax (e.g., 210 nm)The wavelength should be set to the absorbance maximum of the compound for optimal sensitivity. This must be determined by running a UV scan.
Column Temp. 30°CControlled temperature ensures reproducible retention times.

Validation Protocol (Self-Validating System):

  • Calibration Curve: Prepare a stock solution of the compound of known concentration in the mobile phase. Perform serial dilutions to create at least five calibration standards spanning the expected sample concentration range (e.g., 1-100 µg/mL).

  • Linearity: Inject each standard in triplicate. Plot the average peak area against concentration. The relationship must be linear, with a correlation coefficient (R²) of >0.999.[5]

  • Analysis: Inject the prepared (and diluted) samples from the solubility experiments. Use the linear regression equation from the calibration curve to calculate the concentration.

G cluster_0 Decision Logic for Aqueous Solubility A Estimate Aqueous Solubility B > 10⁻² g/L A->B High C < 10⁻² g/L A->C Low D Use OECD 105 Flask Method B->D E Use OECD 105 Column Elution Method C->E

Caption: Logic for selecting the appropriate aqueous solubility method.

Data Presentation

All quantitative solubility data should be summarized in clear, well-structured tables for easy comparison and use in subsequent modeling or process design.

Table 1: Example Data Table for Aqueous Solubility

Temperature (°C)Replicate 1 (g/L)Replicate 2 (g/L)Replicate 3 (g/L)Mean Solubility (g/L)Std. Dev.
25.0DataDataDataCalculatedCalculated
37.0DataDataDataCalculatedCalculated

Table 2: Example Data Table for Solubility in Organic Solvents

Temperature (K)SolventMean Solubility (g/L)Mean Solubility (mole fraction, x)
293.15MethanolDataCalculated
298.15MethanolDataCalculated
303.15MethanolDataCalculated
293.15EthanolDataCalculated
298.15EthanolDataCalculated
303.15EthanolDataCalculated

Conclusion

This guide provides a robust, scientifically-defensible framework for determining the solubility of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride. By adhering to established principles of thermodynamic equilibrium and employing validated analytical techniques, researchers can generate high-quality, reliable data. This information is indispensable for guiding rational drug development, from optimizing crystallization processes to designing effective formulations. The emphasis on explaining the causality behind experimental choices and describing self-validating protocols ensures that the generated data will be both accurate and trustworthy.

References

  • FILAB. (n.d.). OECD 105 Testing Services. FILAB laboratory. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Pure. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]

  • Jo, E., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 101. [Link]

  • Rivera, T., & Johnson, E. (2014). Solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole. Defense Technical Information Center. [Link]

  • Krings, B., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1572, 106-113. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. [Link]

  • Anastassiades, M., et al. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS) LC-MS/MS. EURL-Pesticides. [Link]

  • Kiani, M., & Pourmortazavi, S. M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 11(4), 629-644. [Link]

  • Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. Q. (2025). Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5-methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. Bulletin of the Chemical Society of Ethiopia, 39(8), 1549-1558. [Link]

Sources

Exploratory

Technical Whitepaper: Stability Dynamics and Storage Protocols for (3-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride

Executive Summary (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 1609402-73-4) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 1609402-73-4) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of antifungal agents, antivirals, and CNS-active small molecules. While the 1,2,4-triazole core possesses high aromatic stability and a robust enthalpy of formation, the presence of a hydroxymethyl group and its formulation as a hydrochloride salt introduce specific physicochemical vulnerabilities [1].

This technical guide provides an in-depth analysis of the degradation pathways of this compound, synthesizes quantitative stability data, and outlines a self-validating protocol for its handling and long-term storage.

Chemical Profiling & Mechanistic Stability

To design an effective storage protocol, one must understand the causality behind the compound's degradation. The stability of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is governed by three primary structural features:

  • The Hydrochloride Salt (Hygroscopicity): Small, polar nitrogenous heterocycles formulated as HCl salts are notoriously hygroscopic. The protonated triazolium species readily coordinates with atmospheric water molecules. If exposed to ambient humidity, the compound will undergo deliquescence—absorbing sufficient moisture to dissolve into an aqueous solution, which accelerates hydrolytic side reactions [2].

  • The Hydroxymethyl Group (Oxidation): The primary alcohol at the 5-position (-CH2OH) is susceptible to atmospheric oxidation, particularly under the influence of light (photo-oxidation) or elevated temperatures. This pathway leads to the formation of the corresponding aldehyde or carboxylic acid derivatives.

  • Thermal Dissociation: While the 1,2,4-triazole ring itself is stable to high temperatures, the hydrochloride salt can undergo thermal dissociation at elevated temperatures, releasing HCl gas and reverting to the free base form, which alters the compound's solubility and reactivity profiles [3].

Degradation A (3-Methyl-1H-1,2,4-triazol-5-yl) methanol HCl B Moisture Absorption (Hygroscopicity) A->B High Humidity C Oxidation of Hydroxymethyl Group A->C O2 / Light / Heat D Thermal Dissociation (Loss of HCl) A->D Elevated Temp (>60°C) E E B->E Deliquescence / Hydrolysis F F C->F Aldehyde / Carboxylic Acid Formation G G D->G Free Base Formation

Mechanistic degradation pathways of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol HCl.

Quantitative Stability Data

The following table synthesizes the expected degradation profile of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride under standard International Council for Harmonisation (ICH) stability testing conditions. Data is extrapolated from validated stability profiles of analogous hydroxymethyl-triazole hydrochloride salts [1, 4].

Storage ConditionEnvironmentDurationExpected PurityPrimary Degradant ObservedMoisture Uptake (w/w)
Long-Term Cryogenic -20°C, Sealed, Argon24 Months> 99.5%None detected< 0.1%
Refrigerated (Cold Chain) 2°C to 8°C, Sealed, Dark12 Months> 98.0%Trace Aldehyde< 0.5%
Ambient (Control) 25°C / 60% RH, Sealed6 Months~ 95.0%Aldehyde / Free Base2.5%
Accelerated Stress 40°C / 75% RH, Open1 Month< 85.0%Carboxylic Acid / Hydrolyzed> 15.0% (Deliquescence)

Table 1: Comparative stability metrics for (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride under varying environmental conditions.

Self-Validating Experimental Protocol: Handling & Storage

To ensure absolute scientific integrity, the storage of highly hygroscopic salts must utilize a self-validating system. This means the protocol inherently incorporates checks (mass tracking and sentinel vials) to confirm that the storage conditions have not been breached.

Step-by-Step Methodology: Inert-Atmosphere Aliquoting Workflow

Materials Required:

  • Inert-atmosphere glovebox (Argon or Nitrogen, H2O < 1 ppm, O2 < 1 ppm).

  • Amber glass vials with PTFE-lined screw caps.

  • Parafilm or heat-shrink secondary seals.

  • Analytical balance (0.01 mg precision).

  • Karl Fischer titrator (for baseline moisture analysis).

Step 1: Baseline Analytical Profiling (The Validation Anchor) Before storage, perform a baseline High-Performance Liquid Chromatography (HPLC) run to establish initial purity. Simultaneously, run a Karl Fischer (KF) titration to determine the baseline water content. Record these values. Causality: Without a baseline, future degradation cannot be accurately quantified.

Step 2: Glovebox Equilibration Transfer the bulk container of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride into the antechamber of the glovebox. Perform a minimum of three vacuum/purge cycles with ultra-high purity Argon before bringing the material into the main chamber.

Step 3: Mass Verification and Aliquoting Pre-weigh empty amber vials and record their exact tared mass. Aliquot the compound into single-use quantities (e.g., 50 mg to 100 mg per vial) to prevent repeated freeze-thaw and atmospheric exposure cycles during future use.

Step 4: Hermetic Sealing and Backfilling Seal the vials tightly with PTFE-lined caps while still inside the Argon atmosphere. The PTFE liner is critical as it prevents moisture permeation better than standard polyethylene liners.

Step 5: Secondary Sealing and Desiccated Cold Storage Remove the vials from the glovebox. Immediately wrap the caps with Parafilm. Place the vials inside a secondary container (e.g., a desiccator jar or a vacuum-sealed Mylar bag containing indicating silica gel). Store the secondary container at -20°C. Causality: The cold temperature arrests oxidative kinetics, while the double-barrier desiccation prevents condensation from penetrating the vial upon removal from the freezer.

Step 6: Sentinel Vial Validation (The Self-Validating Step) Designate 5% of the aliquots as "Sentinel Vials." Every 3 months, remove one Sentinel Vial, allow it to equilibrate to room temperature before opening (to prevent condensation), and re-weigh it. An increase in mass indicates a seal failure and moisture ingress. Follow up with HPLC/KF analysis to validate the integrity of the entire batch.

Workflow S1 Baseline HPLC/KF Analysis S2 Transfer to Inert Glovebox S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Argon Backfill & PTFE Seal S3->S4 S5 Store at -20°C (Desiccated) S4->S5 S6 Sentinel Vial Mass Validation S5->S6

Self-validating workflow for the handling and long-term storage of hygroscopic triazole salts.

Analytical Validation of Integrity

When retrieving (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride for use in synthesis or assays, its integrity must be verified.

  • Visual Inspection: The compound should be a free-flowing, dry powder. If the powder appears clumped, sticky, or glassy, it has absorbed moisture and undergone partial deliquescence.

  • Chromatographic Shift: If oxidation has occurred at the hydroxymethyl position, HPLC analysis (typically using a C18 column with a water/acetonitrile gradient containing 0.1% TFA) will reveal a new peak with a shorter retention time, corresponding to the more polar carboxylic acid derivative.

  • pH Shift in Solution: Because it is a hydrochloride salt, an aqueous solution of the pure compound should be acidic (pH ~2-4). A significant deviation toward neutral pH may indicate thermal loss of HCl gas during improper storage [2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9257, 1H-1,2,4-Triazole." PubChem. Available at:[Link]

  • Environmental Protection Agency (EPA). "Mefentrifluconazole Degradate 1,2,4-triazole." EPA.gov. Available at:[Link]

Foundational

Biological activity of 1,2,4-triazole derivatives

An In-Depth Technical Guide on the Biological Activity of 1,2,4-Triazole Derivatives Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-triazole nucleus is a five-membered heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of 1,2,4-Triazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a five-membered heterocyclic scaffold that stands as a cornerstone in medicinal chemistry.[1] Recognized as a "privileged" structure, its unique physicochemical properties, metabolic stability, and versatile binding capabilities have led to its incorporation into a multitude of commercially successful therapeutic agents.[2][3] This scaffold's ability to act as a hydrogen bond donor and acceptor, coupled with its polar nature, enhances solubility and facilitates strong interactions with a wide array of biological targets.[3] As a result, 1,2,4-triazole derivatives exhibit a remarkable breadth of biological activities, including potent antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant effects.[4][5] This technical guide provides a comprehensive exploration of the core biological activities of these derivatives, detailing their mechanisms of action, structure-activity relationships, and the validated experimental protocols used for their evaluation.

Antifungal Activity: The Hallmark of 1,2,4-Triazoles

The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[6] Drugs such as Fluconazole, Itraconazole, and Voriconazole are frontline therapies for both superficial and systemic mycoses.[7][8]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of 1,2,4-triazoles is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][9] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[1][8]

The causality of this interaction is precise: the nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates directly with the heme iron atom located at the active site of the CYP51 enzyme.[1] This binding event blocks the demethylation of lanosterol, the precursor to ergosterol. The subsequent depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal membrane's structure and function, leading to the inhibition of fungal growth and replication.[1][9]

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Disruption Membrane Disruption & Fungistatic/Fungicidal Effect Triazole 1,2,4-Triazole Derivative (e.g., Fluconazole) Inhibition Inhibition Inhibition->Lanosterol

Caption: Ergosterol biosynthesis pathway and the site of inhibition by 1,2,4-triazole derivatives.

Structure-Activity Relationship (SAR)

For potent antifungal activity, specific structural features are generally required:

  • The molecule should possess at least two aromatic rings.

  • One of these rings, often halogen-substituted (e.g., 2,4-difluorophenyl in Fluconazole), should be separated from the triazole moiety by a two-carbon linker.

  • The presence of a tertiary alcohol group is common and contributes to binding affinity.

Quantitative Data: Antifungal Activity

The efficacy of these compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Compound/DrugCandida albicans MIC (μg/mL)Cryptococcus neoformans MIC (μg/mL)Reference
Fluconazole0.25 - 1.00.12 - 2.0[10]
Voriconazole0.03 - 0.250.0156[10]
Derivative 7Potent0.0156[10]
Derivative 21Potent0.0156[10]
Derivative 8k10.126 (EC₅₀ vs P. piricola)N/A[1][11]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standardized method for determining the MIC of a 1,2,4-triazole derivative against a fungal pathogen, adhering to established laboratory standards.

  • Preparation of Inoculum: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared in RPMI-1640 broth to a concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL. The turbidity is adjusted using a spectrophotometer to match a 0.5 McFarland standard.

  • Compound Dilution: The 1,2,4-triazole derivative is serially diluted two-fold in a 96-well microtiter plate using the same broth medium. This creates a range of concentrations to test. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Inoculation: Each well (except the sterility control) is inoculated with the standardized fungal suspension. The final volume in each well is typically 200 µL.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours, allowing for sufficient fungal growth in the control wells.

  • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound that causes complete inhibition of visible growth compared to the growth control well.

Anticancer Activity: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as promising scaffolds for the development of novel anticancer agents, acting on a variety of molecular targets to inhibit cancer cell proliferation and induce apoptosis.[2][12]

Mechanisms of Action

Unlike their antifungal counterparts, the anticancer activity of 1,2,4-triazoles is not confined to a single mechanism. They can modulate several pathways crucial for cancer progression.[3][13]

  • Kinase Inhibition: Many derivatives are designed as inhibitors of protein kinases, which are often deregulated in cancer.[13] Key targets include Epidermal Growth Factor Receptor (EGFR), BRAF, and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are critical for cell growth, proliferation, and angiogenesis.[13][14]

  • Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis.[2] Its inhibition is a key strategy in treating hormone-receptor-positive breast cancer. Letrozole and Anastrozole are potent 1,2,4-triazole-based aromatase inhibitors.[2]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[14] This disruption arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.

Anticancer_Mechanisms cluster_main Anticancer Mechanisms of 1,2,4-Triazole Derivatives cluster_kinase Kinase Inhibition cluster_tubulin Microtubule Disruption cluster_aromatase Hormone Modulation Triazole 1,2,4-Triazole Derivative EGFR EGFR Triazole->EGFR BRAF BRAF Triazole->BRAF Tubulin Tubulin Polymerization Triazole->Tubulin Aromatase Aromatase (CYP19A1) Triazole->Aromatase Proliferation Cell Proliferation & Survival EGFR->Proliferation BRAF->Proliferation Apoptosis Apoptosis / Cell Cycle Arrest Mitosis Mitosis (M-Phase) Tubulin->Mitosis Estrogen Estrogen Synthesis Aromatase->Estrogen

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.[1]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential is often first assessed using cytotoxicity assays, with results expressed as the half-maximal inhibitory concentration (IC₅₀).

CompoundCancer Cell LineTargetIC₅₀ (µM)Reference
Hydrazone 58aPC-3 (Prostate)MetAP226.0[1][13]
Derivative 62iHT-29 (Colon)c-Kit, RET, FLT30.90[13]
Derivative 62iH460 (Lung)c-Kit, RET, FLT30.85[13]
Derivative 8cVariousEGFR3.6[14]
Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow start Start step1 1. Seed cancer cells in a 96-well plate start->step1 step2 2. Incubate for 24h to allow attachment step1->step2 step3 3. Treat cells with serial dilutions of 1,2,4-triazole derivative step2->step3 step4 4. Incubate for a defined period (e.g., 48h) step3->step4 step5 5. Add MTT reagent to each well and incubate (2-4h) step4->step5 step6 6. Solubilize formazan crystals with DMSO or similar solvent step5->step6 step7 7. Measure absorbance at ~570 nm using a plate reader step6->step7 end End: Calculate IC₅₀ value step7->end

Caption: Experimental workflow for the MTT cell viability assay.

This assay is a hallmark of apoptosis, detecting the cleavage of nuclear DNA into fragments.[15]

  • Cell Treatment: Treat cancer cells (e.g., MDA-MB-468) with the 1,2,4-triazole derivative at various concentrations for 24-48 hours.[15]

  • DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocols.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing an intercalating dye (e.g., ethidium bromide).

  • Visualization: Run the gel and visualize the DNA under UV light. DNA from apoptotic cells will appear as a characteristic "ladder" of fragments, while DNA from healthy cells will remain as a single high-molecular-weight band.[15]

Antiviral and Antibacterial Activities

The 1,2,4-triazole scaffold is also integral to compounds with significant antiviral and antibacterial properties.[16][17][18]

Antiviral Activity

The broad-spectrum antiviral drug Ribavirin (a 1,2,4-triazole carboxamide) is a prime example of the scaffold's utility in this area.[19] Triazole derivatives have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C (HCV), and influenza virus.[16][20][21] The mechanisms often involve the inhibition of viral enzymes essential for replication, such as reverse transcriptase or viral proteases.[17][20]

Antibacterial Activity

1,2,4-triazole derivatives, particularly those containing a mercapto (-SH) or thione (C=S) group, exhibit notable antibacterial activity.[22][23] Hybrid molecules that combine the triazole ring with other known antibacterial pharmacophores, such as quinolones, have shown enhanced efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[18] The presence of electron-withdrawing groups and fused heterocyclic systems often contributes to enhanced biological activity.[24]

Other Notable Biological Activities

The versatility of the 1,2,4-triazole core extends to several other therapeutic areas.

  • Anti-inflammatory Activity: Certain derivatives have demonstrated potent anti-inflammatory effects, in some cases surpassing standard drugs like ibuprofen in animal models of inflammation.[5][25] The mechanism can involve the inhibition of inflammatory mediators.

  • Anticonvulsant Activity: Studies have shown that some 4-amino-4H-1,2,4-triazole derivatives can effectively interact with the GABA-A receptor, a key target for anticonvulsant drugs, outperforming standard therapies in certain in vivo models.[5]

  • Antioxidant Properties: The ability to neutralize free radicals is another reported activity, making these compounds interesting for preventing oxidative stress-related conditions.[4][5]

Pharmacokinetics and ADME Profile

For any derivative to become a viable drug candidate, a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical. In silico tools and experimental assays are used to predict properties like lipophilicity (LogP), polar surface area (TPSA), and compliance with drug-likeness criteria such as Lipinski's Rule of Five.[26][27] Structural modifications significantly influence these parameters; for instance, adding acidic groups can increase solubility but may reduce permeability.[26] The triazole ring itself is generally stable to metabolism, which can improve the pharmacokinetic profile of a drug.[3] For example, the antifungal drug voriconazole has high oral bioavailability (96%) and is widely distributed throughout the body.[28]

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, forming the foundation of numerous drugs with a wide spectrum of biological activities. Its success stems from its favorable physicochemical properties, metabolic stability, and ability to engage with diverse biological targets through specific, high-affinity interactions. The well-established antifungal activity, driven by the potent inhibition of CYP51, continues to be a major area of research, with ongoing efforts to combat emerging drug resistance. In oncology, the multifaceted mechanisms of triazole derivatives—from kinase and aromatase inhibition to microtubule disruption—highlight their potential as next-generation anticancer agents. Furthermore, their proven utility in antiviral and antibacterial applications, along with emerging roles as anti-inflammatory and anticonvulsant agents, ensures that the 1,2,4-triazole nucleus will remain a focal point for rational drug design and development for years to come. Future research will likely focus on creating hybrid molecules and optimizing ADME profiles to produce novel derivatives with enhanced potency, selectivity, and safety.

References

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025, April 2). ScienceGate.
  • Gomha, S. M., et al. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Retrieved from [Link]

  • Fadaly, W. A. A., et al. (2022, November 12). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. Retrieved from [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025, July 4). ScienceGate.
  • A Literature Review Focusing on the Antiviral Activity of[5][20] and[4][20]-triazoles. (2023, November 24). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • A review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025, February 4). ResearchGate. Retrieved from [Link]

  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (2012, March 28). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • Synthesis, Antiviral, and Antimicrobial Activity of 1,2,4-Triazole Thioglycoside Derivatives. (2013, May 31). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • A Literature Review Focusing on the Antiviral Activity of[5][20] and[4][20]-triazoles. (n.d.). PubMed. Retrieved from [Link]

  • Antibacterial activity study of 1,2,4-triazole derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). * Zaporozhye Medical Journal*. Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. Retrieved from [Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). PubMed. Retrieved from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025, July 24). Regulatory Mechanisms in Biosystems. Retrieved from [Link]

  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. (2021, December 31). PubMed. Retrieved from [Link]

  • ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. (n.d.). PubMed. Retrieved from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives. (2018, January 9). Research and Reviews: A Journal of Pharmaceutical Science. Retrieved from [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). MDPI. Retrieved from [Link]

  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (n.d.). Moroccan Journal of Chemistry. Retrieved from [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Advances in Microbiology. Retrieved from [Link]

  • Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. (2023, July 3). ScienceGate. Retrieved from [Link]

  • Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. (2020, March 15). PubMed. Retrieved from [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (2011, July 15). PubMed. Retrieved from [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018, February 15). PubMed. Retrieved from [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024, December 21). MDPI. Retrieved from [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023, April 29). National Institutes of Health. Retrieved from [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024, June 14). ScienceGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025, April 10). MDPI. Retrieved from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. (2025, December 22). ResearchGate. Retrieved from [Link]

  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. (2021, December 9). ResearchGate. Retrieved from [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (2021, December 21). ResearchGate. Retrieved from [Link]

  • Synthetic Methodology, SAR and Pharmacology of Commercialized Preparations Employing 1, 2, 4‐Triazole Analogues. (2024, November 18). ChemistrySelect. Retrieved from [Link]

Sources

Exploratory

Role of the 1,2,4-triazole scaffold in medicinal chemistry

An In-Depth Technical Guide to the 1,2,4-Triazole Scaffold in Medicinal Chemistry Executive Summary The 1,2,4-triazole nucleus, a five-membered aromatic ring with three nitrogen atoms, stands as a cornerstone of modern m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1,2,4-Triazole Scaffold in Medicinal Chemistry

Executive Summary

The 1,2,4-triazole nucleus, a five-membered aromatic ring with three nitrogen atoms, stands as a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its unique combination of physicochemical properties—including metabolic stability, robust hydrogen bonding capabilities, and significant dipole character—enables high-affinity interactions with a vast array of biological targets.[1][2] This versatility has propelled the development of numerous clinically vital drugs spanning a wide therapeutic spectrum, from potent antifungal and anticancer agents to novel antiviral and anti-inflammatory compounds.[3][4][5][6] This guide provides a comprehensive exploration of the 1,2,4-triazole core, detailing its fundamental properties, key synthetic pathways, diverse mechanisms of action, and the critical structure-activity relationships that govern its biological efficacy. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this remarkable scaffold in the design of next-generation therapeutics.

The 1,2,4-Triazole Core: Physicochemical and Pharmacophoric Attributes

The success of the 1,2,4-triazole ring in drug design is not accidental; it stems from a unique confluence of chemical and electronic features that make it an ideal pharmacophore.

  • Structural and Electronic Properties: The 1,2,4-triazole ring is a planar, aromatic system. It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable.[3] Its high nitrogen content results in a dipole moment and the ability to act as both a hydrogen bond donor (N-H) and multiple hydrogen bond acceptors (the sp2-hybridized nitrogens), facilitating strong and specific interactions with biological receptors.[3][7]

  • Metabolic Stability: The aromatic nature and inherent stability of the triazole ring render it resistant to metabolic degradation, a crucial advantage for improving the pharmacokinetic profile of drug candidates.[8]

  • Bioisosterism: The 1,2,4-triazole ring is a classic bioisostere of amide, ester, and carboxylic acid functionalities.[3][8] This allows medicinal chemists to replace metabolically labile groups with the stable triazole core, often preserving or enhancing biological activity while improving drug-like properties such as potency and metabolic stability.[8][9] Crystallographic studies have confirmed that the triazole can effectively mimic the hydrogen bonding patterns of an amide group within an enzyme's active site.[9]

Synthesis of the 1,2,4-Triazole Scaffold: A Representative Protocol

Multiple synthetic routes exist for the construction of the 1,2,4-triazole ring. The Einhorn-Brunner reaction and the Pellizzari reaction are classical methods. A common modern approach involves the condensation of hydrazides with various reagents. Below is a generalized protocol for a common synthesis pathway.

Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-triazoles

This protocol describes a common method for synthesizing 1,2,4-triazoles via the reaction of a hydrazide with an orthoester, followed by cyclization.

Step 1: Formation of Acylhydrazidine Intermediate

  • In a round-bottom flask, dissolve one equivalent of the desired aryl or alkyl hydrazide in a suitable solvent (e.g., ethanol).

  • Add 1.1 equivalents of an orthoester (e.g., triethyl orthoformate).

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature. The intermediate may precipitate and can be collected via filtration. Otherwise, concentrate the solvent under reduced pressure.

Step 2: Cyclization to the 1,2,4-Triazole Ring

  • To the crude acylhydrazidine intermediate, add a primary amine (R-NH2) and a suitable solvent (e.g., ethanol or acetic acid).

  • Heat the mixture to reflux for 6-12 hours. The cyclization is often promoted by the elimination of water and alcohol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture. The 1,2,4-triazole product often precipitates and can be isolated by filtration.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Step 3: Characterization

  • Confirm the structure of the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Therapeutic Applications and Mechanisms of Action

The 1,2,4-triazole scaffold is a key component in drugs targeting a wide range of diseases. Its mechanism of action is highly dependent on the substituents appended to the core ring system.

Antifungal Agents: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The most established role for the 1,2,4-triazole scaffold is in antifungal therapy.[1] Marketed drugs like fluconazole, itraconazole, and voriconazole are mainstays in treating invasive fungal infections.[6][10][11]

Mechanism of Action: These agents potently inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is essential for the biosynthesis of ergosterol, a primary component of the fungal cell membrane. The N4 nitrogen of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues, leading to potent and specific inhibition.[2] This disruption of ergosterol synthesis compromises the integrity and fluidity of the fungal cell membrane, ultimately leading to cell death.[1][2]

Table 1: In Vitro Antifungal Activity (MIC) of Key 1,2,4-Triazole Drugs

Compound Candida albicans (MIC µg/mL) Aspergillus fumigatus (MIC µg/mL) Reference(s)
Fluconazole 0.25 - 4 16 - >64 [3][6]
Itraconazole 0.03 - 1 0.125 - 1 [6][10]
Voriconazole 0.03 - 0.5 0.25 - 1 [3]

| Posaconazole | ≤0.03 - 0.25 | ≤0.03 - 0.5 |[10] |

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Lanosterol Lanosterol Intermediate Epoxy-Intermediate Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Essential Component Triazole 1,2,4-Triazole Antifungal (e.g., Fluconazole) Triazole->Lanosterol Inhibits CYP51 Disruption Cell Death FungalMembrane->Disruption Disruption & Damage

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Anticancer Agents: A Multi-Target Scaffold

The 1,2,4-triazole scaffold is integral to several anticancer agents that act through diverse mechanisms.[1][12]

Aromatase Inhibition: Letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-responsive breast cancer.[13] They function similarly to antifungal azoles, with the N4 of the triazole ring coordinating to the heme iron of the aromatase enzyme (CYP19A1), blocking the conversion of androgens to estrogens and thus starving estrogen-receptor-positive cancer cells of their growth signal.

Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives have been shown to be potent inhibitors of tubulin polymerization.[14] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[14][15]

Kinase Inhibition: The scaffold has been incorporated into molecules designed to inhibit various protein kinases crucial for cancer cell signaling, such as EGFR and BRAF.[15] These inhibitors compete with ATP for the kinase's binding site, blocking downstream signaling pathways that control cell proliferation and survival.

Table 2: Anticancer Activity (IC₅₀) of Representative 1,2,4-Triazole Derivatives

Compound Class Target Cancer Cell Line IC₅₀ (µM) Reference(s)
Letrozole Aromatase - (Enzymatic Assay) 0.0021 [13]
Anastrozole Aromatase - (Enzymatic Assay) 0.01 [13]
Triazole-Phenyl Derivatives Tubulin A549 (Lung) 0.089 - 1.23 [16]
Triazole-Thione Derivatives EGFR - (Enzymatic Assay) 3.6 [15]

| Triazole-Thione Derivatives | BRAF | - (Enzymatic Assay) | 5.1 - 5.3 |[15] |

Anticancer_Mechanisms cluster_targets Anticancer Targets Triazole 1,2,4-Triazole Scaffold Aromatase Aromatase (CYP19A1) Triazole->Aromatase Inhibition Tubulin Tubulin Triazole->Tubulin Inhibition of Polymerization Kinases Protein Kinases (e.g., EGFR, BRAF) Triazole->Kinases Inhibition Estrogen Estrogen Aromatase->Estrogen Blocks Estrogen Synthesis Microtubules Microtubules Tubulin->Microtubules Disrupts Microtubule Dynamics Proliferation Proliferation Kinases->Proliferation Blocks Proliferation Signaling Cell_Growth_Arrest_1 Cell_Growth_Arrest_1 Estrogen->Cell_Growth_Arrest_1 Cell Growth Arrest Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubules->Cell_Cycle_Arrest G2/M Cell Cycle Arrest Cell_Growth_Arrest_2 Cell_Growth_Arrest_2 Proliferation->Cell_Growth_Arrest_2 Cell Growth Arrest Apoptosis Apoptosis Cell_Growth_Arrest_1->Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Growth_Arrest_2->Apoptosis

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Antiviral Agents

The 1,2,4-triazole scaffold is a key feature in several antiviral agents, including the broad-spectrum drug Ribavirin.[8][17] Derivatives of 1,2,4-triazole have shown activity against a wide range of viruses, including HIV, influenza, hepatitis C, and coronaviruses.[8][18][19]

Mechanism of Action: The mechanisms are varied. Ribavirin, a guanosine analog, is phosphorylated in vivo and can inhibit viral RNA-dependent RNA polymerase, interfere with viral mRNA capping, and induce lethal mutagenesis of RNA viruses.[8] Other triazole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV or inhibit other crucial viral enzymes like proteases.[8][17]

Anti-inflammatory Agents

Derivatives of 1,2,4-triazole have demonstrated significant anti-inflammatory properties.[5][20]

Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[5][21] By inhibiting COX-2, these compounds block the synthesis of prostaglandins, key mediators of pain and inflammation. Some derivatives have shown selectivity for COX-2 over COX-1, which could lead to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][20]

Structure-Activity Relationship (SAR) Insights

Decades of research have yielded key insights into the SAR of 1,2,4-triazole derivatives, guiding the rational design of more potent and selective agents.

Caption: Key Structure-Activity Relationship (SAR) points for 1,2,4-triazoles.

  • For Antifungal Activity: The N1 substituent is critical. A 2,4-difluorophenyl group, as seen in fluconazole, is highly effective. A tertiary hydroxyl group adjacent to this phenyl ring also enhances activity.[3]

  • For Anticancer Activity: The nature of substituents at the C3 and C5 positions significantly impacts cytotoxicity. Halogen substitutions (e.g., chloro, fluoro) on appended phenyl rings often increase potency.[16] The presence of a thione/mercapto group at C3 or C5 is a common feature in many potent anticancer and antimicrobial derivatives.[3][17]

  • For Antibacterial Activity: Fusing the 1,2,4-triazole with other heterocyclic rings, such as thiadiazines, can lead to potent antibacterial agents. Electron-withdrawing groups on aryl substituents tend to favor antibacterial action.[3][16]

Standardized Assay Protocol: In Vitro Cytotoxicity (MTT Assay)

To evaluate the anticancer potential of novel 1,2,4-triazole derivatives, the MTT assay is a standard colorimetric method for assessing cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold is unequivocally one of the most significant and versatile heterocycles in medicinal chemistry.[22] Its privileged status is well-earned, demonstrated by its presence in a multitude of successful drugs across diverse therapeutic areas.[3] The unique combination of metabolic stability, synthetic accessibility, and profound ability to engage in critical hydrogen bonding interactions ensures its continued relevance.

Future research will likely focus on several key areas:

  • Novel Hybrids: The creation of hybrid molecules that fuse the 1,2,4-triazole core with other pharmacophores to develop agents with dual mechanisms of action or to overcome drug resistance.[3]

  • Targeted Therapies: The design of highly specific 1,2,4-triazole derivatives for novel and challenging targets, such as allosteric enzyme sites or protein-protein interactions.[23]

  • Green Chemistry: The development of more environmentally friendly and efficient synthetic methods for producing these valuable compounds on a large scale.[7]

The foundational understanding of its mechanisms and structure-activity relationships, as outlined in this guide, provides a robust platform for the continued innovation and development of potent and selective 1,2,4-triazole-based therapeutics to address pressing global health challenges.

References

A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be provided below.

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  • ACS Publications. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities. Available at: [Link]

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  • ijprajournal. (n.d.). A Comprehensive review on 1, 2,4 Triazole. Available at: [Link]

  • ISRES. (n.d.). Antifungal Properties of 1,2,4-Triazoles. Available at: [Link]

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  • Acar, Ç., et al. (2024). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

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  • Stanton, R. A., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Shiraguppi, S. V., et al. (2025). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article. Journal of Pharma Insights and Research. Available at: [Link]

  • Fadda, A. A., et al. (2024). A Literature Review Focusing on the Antiviral Activity of[3][22][24] and[3][9][22]-triazoles. Polycyclic Aromatic Compounds. Available at: [Link]

  • Wen, X., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Pachuta-Stec, A., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules. Available at: [Link]

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  • Gomha, S. M., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]

  • Khan, I., et al. (2020). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Gupta, S., & Kumar, D. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medicine and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (n.d.). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][3][9][25] triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. Available at: [Link]

  • Mathew, B., et al. (2011). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. Molecules. Available at: [Link]

  • van Veldhoven, J. P. D., et al. (2012). Structure-activity relationships and molecular modeling of 1,2,4-triazoles as adenosine receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (3-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride as a Key Building Block for Kinase Inhibitor Synthesis

Introduction The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as protein kinases, is a fundamental cellular control mechanism. Dysregulation of kinase activity is a hallmark of n...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as protein kinases, is a fundamental cellular control mechanism. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, driving uncontrolled cell proliferation and survival.[1] Consequently, small-molecule kinase inhibitors have become a cornerstone of modern targeted therapy. A significant challenge in this field is the development of inhibitors that are not only potent but also selective, minimizing off-target effects.[2]

Heterocyclic scaffolds are central to the design of kinase inhibitors, providing a rigid framework for orienting functional groups to interact with the ATP-binding site of the kinase.[3] The 1,2,4-triazole ring, in particular, has emerged as a "privileged scaffold" due to its unique combination of physicochemical properties.[4] It is metabolically stable, possesses both hydrogen bond donor and acceptor capabilities, and can act as a bioisosteric replacement for other chemical groups to optimize drug-like properties.[4]

This guide provides an in-depth look at the application of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride , a versatile building block for the synthesis of potent and selective kinase inhibitors, with a particular focus on inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle G1-to-S phase transition.[1][5][6]

Reagent Profile: (3-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride

This reagent provides a functionalized triazole core, ready for incorporation into larger molecular frameworks. The methyl group offers a point of substitution for modulating steric and electronic properties, while the methanol group provides a handle for further chemical elaboration or can directly participate in binding interactions.

Chemical Structure

Caption: Structure of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₄H₇N₃O · HCl[7][8]
Molecular Weight 149.58 g/mol [7]
Form Solid[7]
SMILES OCC1=NC(C)=NN1.Cl[7]
InChI Key VPPHNZAKAONLMO-UHFFFAOYSA-N[7]

Application Notes: Strategic Use in Kinase Inhibitor Synthesis

The 1,2,4-Triazole Scaffold: A Privileged Element

The utility of the 1,2,4-triazole ring stems from its ability to mimic the hydrogen bonding pattern of the adenine region of ATP, enabling it to form crucial interactions with the "hinge" region of the kinase ATP-binding pocket. This interaction is a common feature of many potent, ATP-competitive kinase inhibitors.[3] Furthermore, the triazole core is resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[4]

Causality of Experimental Choices: N-Alkylation and Regioselectivity

The most common strategy for incorporating the (3-Methyl-1H-1,2,4-triazol-5-yl)methanol moiety is through an N-alkylation reaction, typically with an activated heterocyclic core (e.g., a chloropyrimidine). A critical consideration in this step is regioselectivity . The 1,2,4-triazole ring contains three nitrogen atoms (N1, N2, and N4), and alkylation can potentially occur at any of these positions.

The specific regioisomer formed is paramount, as only one may possess the correct geometry for optimal binding to the target kinase. The outcome is governed by a combination of factors:

  • Steric Hindrance : Bulky groups on either the triazole or the alkylating agent will favor reaction at the least sterically hindered nitrogen atom.

  • Electronic Effects : The electron density of the nitrogen atoms, influenced by substituents on the triazole ring, affects their nucleophilicity.

  • Reaction Conditions : The choice of base, solvent, and temperature can significantly influence the ratio of N1, N2, and N4 alkylated products. For instance, weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF are commonly used for SₙAr-type reactions, providing a balance of reactivity and selectivity. Stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective, particularly when the alkylating agent is less reactive.

cluster_products Potential Regioisomers Triazole (3-Methyl-1H-1,2,4-triazol-5-yl)methanol N1_Product N1-Alkylated Product Triazole->N1_Product Major/Minor N2_Product N2-Alkylated Product Triazole->N2_Product Major/Minor N4_Product N4-Alkylated Product Triazole->N4_Product Major/Minor AlkylatingAgent Alkylating Agent (e.g., 2-chloropyrimidine derivative) AlkylatingAgent->N1_Product Major/Minor AlkylatingAgent->N2_Product Major/Minor AlkylatingAgent->N4_Product Major/Minor Base Base (e.g., K2CO3, DBU) Base->N1_Product Major/Minor Base->N2_Product Major/Minor Base->N4_Product Major/Minor Solvent Solvent (e.g., DMF, Ethanol) Solvent->N1_Product Major/Minor Solvent->N2_Product Major/Minor Solvent->N4_Product Major/Minor

Caption: Factors influencing the regioselectivity of 1,2,4-triazole N-alkylation.

Experimental Protocols

The following protocols describe a representative synthesis for coupling (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride with a generic 2-chloro-4-aminopyrimidine scaffold, a common core in many CDK4/6 inhibitors.[9]

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr)

This protocol outlines the key coupling reaction. The choice of potassium carbonate as the base is strategic; it is strong enough to deprotonate the triazole, making it nucleophilic, but mild enough to minimize side reactions. DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic substrates and the inorganic base.

G start Combine Reagents react Heat Reaction (e.g., 100-150 °C) Monitor by TLC/LC-MS start->react workup Aqueous Work-up (Quench & Extract) react->workup purify Purify Crude Product (Silica Gel Chromatography) workup->purify analyze Characterize Product (NMR, MS, HPLC) purify->analyze end Pure Product analyze->end

Caption: General experimental workflow for synthesis, purification, and analysis.

Materials:

ReagentM.W. ( g/mol )Equivalents
2-Chloro-4-aminopyrimidine derivative-1.0
(3-Methyl-1H-1,2,4-triazol-5-yl)methanol HCl149.581.2
Potassium Carbonate (K₂CO₃), anhydrous138.212.5
N,N-Dimethylformamide (DMF), anhydrous73.09-

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloro-4-aminopyrimidine derivative (1.0 eq).

  • Add (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (1.2 eq) and anhydrous potassium carbonate (2.5 eq).

  • Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF to achieve a substrate concentration of approximately 0.2 M.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed (typically 8-16 hours).

  • Once complete, cool the reaction mixture to room temperature.

Protocol 2: Product Work-up and Purification

The separation of N-alkylated regioisomers can be challenging due to their similar polarities. Careful selection of the eluent system for column chromatography is critical for successful isolation of the desired product.

Step-by-Step Procedure:

  • Pour the cooled reaction mixture slowly into a beaker containing ice-water, with stirring. This will precipitate the crude product and dissolve the inorganic salts.

  • Filter the resulting solid through a Buchner funnel and wash thoroughly with water.

  • Alternatively, if the product is soluble, transfer the quenched mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

  • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by silica gel column chromatography. A gradient elution system, for example, starting with 100% Dichloromethane and gradually increasing the polarity by adding Methanol (e.g., 0-10% gradient), is often effective for separating isomers.[10]

Protocol 3: Product Characterization

It is essential to unequivocally confirm the structure and purity of the synthesized compound, paying close attention to the regiochemistry of the N-alkylation.

  • ¹H and ¹³C NMR Spectroscopy : Provides detailed structural information to confirm the covalent structure and can help distinguish between N1, N2, and N4 isomers based on characteristic chemical shifts of the triazole and pyrimidine protons.[10]

  • Mass Spectrometry (MS) : Confirms the molecular weight of the synthesized compound.[11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound.[11][12]

Downstream Analysis: Biological Validation

Once the desired kinase inhibitor is synthesized and purified, its biological activity must be assessed. This involves a multi-step validation process.

  • Biochemical Assays : The first step is to determine the compound's ability to inhibit the target kinase in a cell-free system. This is typically done to determine the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.[13]

  • Selectivity Profiling : To assess for off-target effects, the inhibitor should be screened against a panel of other kinases.[2][14] A highly selective inhibitor will show potent activity against the target kinase with significantly less activity against other kinases.

  • Cell-Based Assays : The compound's efficacy is then tested in relevant cancer cell lines. Assays measuring cell proliferation, cell cycle arrest (e.g., by flow cytometry), and apoptosis induction are used to confirm that the inhibitor affects cancer cells as intended.[6][13]

Representative Biological Data (Hypothetical)

CompoundTarget KinaseIC₅₀ (nM)Off-Target KinaseIC₅₀ (nM)Cell LineGI₅₀ (nM)
Example-Inhibitor-1 CDK4/Cyclin D115GSK-3β>10,000MCF-7 (Breast)85
Example-Inhibitor-1 CDK6/Cyclin D325VEGFR2>10,000HT-29 (Colon)120

Conclusion

(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is a valuable and versatile reagent in medicinal chemistry for the construction of novel kinase inhibitors. Its inherent properties as a metabolically stable hydrogen bonding motif make it a privileged scaffold for engaging the kinase hinge region. A thorough understanding of the principles of N-alkylation regioselectivity, coupled with robust purification and analytical techniques, allows for the efficient synthesis of targeted inhibitors. The protocols and notes provided herein serve as a guide for researchers aiming to leverage this key building block in the development of the next generation of targeted cancer therapies.

References

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  • Selective CDK4/6 inhibition of novel 1,2,3-triazole tethered acridinedione derivatives induces G1/S cell cycle transition arrest via Rb phosphorylation blockade in breast cancer models - PubMed. Available from: [Link]

  • 1,2,4-triazole derivatives as tyrosine kinase inhibitors. - ResearchGate. Available from: [Link]

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  • N‐alkylation of NH‐1,2,3‐triazoles. - ResearchGate. Available from: [Link]

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  • CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. - ResearchGate. Available from: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC. Available from: [Link]

  • Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control - ACS Publications. Available from: [Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Publishing. Available from: [Link]

  • Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity - PMC. Available from: [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships - PMC. Available from: [Link]

  • Synthesis of ribociclib intermediate and in-line purification (A)... - ResearchGate. Available from: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. Available from: [Link]

  • (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques - ResearchGate. Available from: [Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Available from: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]

  • New synthesis method of ribociclib intermediate - Eureka by PatSnap. Available from: [Link]

  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib - Longdom Publishing. Available from: [Link]

  • WO2020084389A1 - Ribociclib intermediate and process for preparation thereof - Google Patents.
  • Process for the preparation of ribociclib and its salts - Patents - Justia. Available from: [Link]

  • Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236... - ACS Publications. Available from: [Link]

  • (3-methyl-1H-1,2,4-triazol-5-yl)methanol - ChemUniverse. Available from: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles... - MDPI. Available from: [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC. Available from: [Link]

  • 1,2,4-Triazole - Wikipedia. Available from: [Link]

Sources

Application

Click chemistry reactions involving 1,2,4-triazole methanol derivatives

Application Note: CuAAC Click Chemistry Workflows for the Synthesis of 1,2,4-Triazole Methanol Derivatives in Drug Discovery Executive Summary The 1,2,4-triazole tertiary alcohol (methanol) scaffold is a privileged pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: CuAAC Click Chemistry Workflows for the Synthesis of 1,2,4-Triazole Methanol Derivatives in Drug Discovery

Executive Summary

The 1,2,4-triazole tertiary alcohol (methanol) scaffold is a privileged pharmacophore in medicinal chemistry, most notably serving as the structural core for broad-spectrum azole antifungals such as fluconazole and voriconazole. These derivatives function by coordinating their tertiary alcohol and 1,2,4-triazole ring with the heme iron of the cytochrome P450 14α-demethylase (CYP51) enzyme. To combat emerging resistance in Candida species, researchers are increasingly utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to rapidly generate libraries of 1,2,4-triazole/1,2,3-triazole hybrids. This application note details the mechanistic rationale, optimized parameters, and self-validating protocols required to successfully execute click chemistry on sterically hindered and strongly coordinating 1,2,4-triazole methanol derivatives.

Mechanistic Insights & Experimental Causality

Executing click chemistry on 1,2,4-triazole derivatives presents unique catalytic challenges that require precise experimental design. As a Senior Application Scientist, it is critical to understand the "why" behind the reagent selection to prevent reaction failure.

  • Overcoming Catalyst Sequestration via Ligand Acceleration: The 1,2,4-triazole ring contains multiple nucleophilic nitrogen atoms that act as powerful chelators for transition metals. If standard CuAAC conditions (e.g., CuSO₄ and sodium ascorbate alone) are used, the substrate will sequester the in situ generated Cu(I), leading to catalyst poisoning and stalled reactions. To circumvent this, the addition of a strongly binding, accelerating ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is mandatory. TBTA maintains the copper in its active +1 oxidation state, shields it from substrate chelation, and dramatically accelerates the cycloaddition 1.

  • Regioselective Azidation (Krasusky’s Rule): The precursor azido-methanol intermediate is synthesized via the ring-opening of a 1,2,4-triazole epoxide. The causality of the regioselectivity is governed by steric hindrance; the azide nucleophile exclusively attacks the less sterically hindered terminal carbon of the oxirane ring, yielding the highly substituted tertiary alcohol (methanol core) 2.

  • Solvent Causality: A biphasic or co-solvent system like Methanol/Water (1:1) is critical. The organic alcohol solubilizes the highly lipophilic 1,2,4-triazole alkyne/azide precursors, while water is necessary to dissolve the sodium ascorbate reducing agent and facilitate the protonation of the intermediate Cu-triazolide complex.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of the Azido-1,2,4-Triazole Methanol Intermediate

This protocol outlines the regioselective preparation of 1-azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, a direct analogue of the fluconazole core.

  • Preparation: Dissolve 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone epoxide (10.0 mmol) in anhydrous DMF (20 mL) in a 100 mL round-bottom flask.

  • Activation & Nucleophilic Attack: Add sodium azide (NaN₃, 15.0 mmol) and ammonium chloride (NH₄Cl, 15.0 mmol).

    • Causality: NH₄Cl acts as a mild proton source to activate the epoxide oxygen, facilitating nucleophilic attack without employing highly acidic conditions that could protonate the triazole ring and halt the reaction.

  • Reaction: Stir the mixture at 80 °C for 6 hours under an inert nitrogen atmosphere.

  • Self-Validation Check: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The reaction is complete when the epoxide precursor spot is entirely consumed. Confirm the product identity via FT-IR by observing the appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ and a broad hydroxyl (methanol core) stretch at ~3300 cm⁻¹ .

  • Isolation: Quench the reaction with ice water (50 mL), extract with EtOAc (3 × 30 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure to yield the azido-alcohol intermediate.

Protocol 2: CuAAC Synthesis of 1,2,4-Triazole/1,2,3-Triazole Hybrids
  • Substrate Solubilization: In a 50 mL flask, dissolve the azido-alcohol intermediate (1.0 mmol) and the desired terminal alkyne (1.2 mmol) in a 1:1 mixture of Methanol/Water (10 mL).

  • Ligand Complexation: Add TBTA (0.1 mmol, 10 mol%).

    • Causality: TBTA must be added before the copper source to ensure immediate complexation, preventing the 1,2,4-triazole substrate from sequestering the metal.

  • Catalyst Generation: Add CuSO₄·5H₂O (0.05 mmol, 5 mol%) followed by sodium ascorbate (0.2 mmol, 20 mol%) freshly dissolved in 1 mL of deionized water. The solution will briefly turn brown/yellow, indicating the successful in situ reduction of Cu(II) to the active Cu(I)-TBTA complex.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours.

  • Self-Validation Check: The definitive, self-validating endpoint for this click reaction is the complete disappearance of the azide peak (~2100 cm⁻¹) via FT-IR analysis of a crude reaction aliquot. Do not stop the reaction until this peak is absent.

  • Purification: Dilute the mixture with cold water (20 mL). Filter the resulting precipitate, wash with cold water and diethyl ether, and recrystallize from hot ethanol to obtain the pure 1,4-disubstituted 1,2,3-triazole hybrid.

Quantitative Data & Optimization

The necessity of ligand-accelerated catalysis for 1,2,4-triazole derivatives is demonstrated in the optimization data below. Without TBTA, yields drop significantly due to catalyst poisoning.

Table 1: Optimization of CuAAC Conditions for 1,2,4-Triazole Methanol Derivatives

Catalyst System (mol%)Ligand (mol%)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
CuSO₄ (5) / NaAsc (20)NoneMeOH / H₂O (1:1)254835%
CuSO₄ (5) / NaAsc (20)Nonet-BuOH / H₂O (1:1)602452%
CuSO₄ (5) / NaAsc (20) TBTA (10) MeOH / H₂O (1:1) 25 12 94%
CuI (10)DIPEA (20)THF252441%

Data indicates that the inclusion of TBTA allows for near-quantitative yields at room temperature, preserving the integrity of the tertiary alcohol core.

Synthetic Workflow Visualization

G N1 1,2,4-Triazole Epoxide (Starting Material) N2 Regioselective Azidation NaN3, NH4Cl, 80°C N1->N2 N3 Azido-1,2,4-Triazole Methanol (Key Intermediate) N2->N3 Krasusky's Rule N4 CuAAC Click Reaction Terminal Alkyne Addition N3->N4 N6 1,2,4-Triazole / 1,2,3-Triazole Methanol Hybrid Product N4->N6 Regiospecific 1,4-Addition N5 Catalyst Complex CuSO4 / NaAsc / TBTA N5->N4 Ligand-Accelerated Catalysis

Figure 1: CuAAC synthetic workflow for 1,2,4-triazole/1,2,3-triazole methanol hybrids.

References

  • New triazole derivatives as antifungal agents: synthesis via click reaction, in vitro evaluation and molecular docking studies. Zou Y, Zhao Q, Liao J, Hua H, Yu S, et al. Bioorganic & Medicinal Chemistry Letters (2012).
  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.MDPI Chemistry (2025).
  • Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media.PMC / NIH (2023).

Sources

Method

Application Note: High-Throughput Luminescent Screening Assays for 1,2,4-Triazole-Based Cytochrome P450 Inhibitors

Introduction: The 1,2,4-Triazole Scaffold in Drug Discovery The 1,2,4-triazole heterocycle is a highly privileged scaffold in modern medicinal chemistry. It is the core pharmacophore in numerous FDA-approved therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,2,4-Triazole Scaffold in Drug Discovery

The 1,2,4-triazole heterocycle is a highly privileged scaffold in modern medicinal chemistry. It is the core pharmacophore in numerous FDA-approved therapeutics, ranging from broad-spectrum antifungals (e.g., fluconazole, posaconazole) to aromatase inhibitors for breast cancer (e.g., letrozole). The pharmacological efficacy of these compounds is driven by a specific structural mechanism: the unshared electron pair on the nitrogen atom at the 4-position (N4) of the triazole ring forms a strong coordinate covalent bond with the heme iron within the active site of metalloenzymes, particularly Cytochrome P450 (CYP) isoforms.

In recent years, the repurposing and optimization of 1,2,4-triazoles have become a primary strategy for treating neglected tropical diseases, such as Chagas disease, by targeting the Trypanosoma cruzi CYP51 enzyme (sterol 14α-demethylase) . To identify novel, highly selective triazole derivatives, pharmaceutical laboratories rely on robust High-Throughput Screening (HTS) workflows capable of evaluating hundreds of thousands of compounds rapidly and accurately.

Assay Rationale: The Causality Behind Luminescent HTS

Historically, CYP inhibition assays relied on HPLC or fluorescence-based methods. However, in an HTS environment, fluorescence-based assays are highly susceptible to compound interference. Many small molecules in synthetic triazole libraries exhibit intrinsic autofluorescence or act as color quenchers, leading to high rates of false positives and false negatives.

To establish a self-validating and robust system, this protocol utilizes a bioluminescent assay architecture (e.g., Promega P450-Glo™) .

Mechanistic Causality: The assay utilizes a proluciferin substrate. Uninhibited CYP enzymes metabolize this substrate into D-luciferin. A subsequent luciferase reaction generates light directly proportional to the D-luciferin produced. Because the readout is luminescence, it requires no excitation light, completely bypassing the autofluorescence interference inherent to large chemical libraries. Furthermore, the high water solubility of luminogenic substrates improves enzyme linearity and yields a massive signal-to-background ratio, consistently delivering Z'-factors > 0.8, which is the gold standard for HTS reliability .

G cluster_0 Inhibition Phase Triazole 1,2,4-Triazole (Inhibitor) CYP CYP Enzyme (e.g., CYP51) Triazole->CYP Heme Binding Luciferin D-Luciferin (Product) CYP->Luciferin Cleavage Substrate Proluciferin Substrate Substrate->CYP Metabolism Luciferase Luciferase Reaction Luciferin->Luciferase Binding Light Luminescence (Readout) Luciferase->Light Photon Emission

Bioluminescent HTS workflow for evaluating 1,2,4-triazole-mediated CYP enzyme inhibition.

Experimental Protocol: 384-Well Luminescent HTS for CYP Inhibition

The following step-by-step methodology is optimized for a 384-well microplate format, balancing reagent conservation with high-throughput capabilities.

Required Materials
  • Target Enzyme: Recombinant human CYP3A4 or T. cruzi CYP51 membranes.

  • Substrate: Luminogenic CYP substrate (e.g., Luciferin-PPXE).

  • Cofactors: NADPH Regeneration System (Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-phosphate dehydrogenase).

  • Detection: Luciferin Detection Reagent (Luciferase + ATP in optimized lysis buffer).

  • Consumables: 384-well opaque white microplates (Opaque walls are critical to prevent luminescent cross-talk between adjacent wells).

  • Compounds: 1,2,4-triazole library arrayed in 100% DMSO.

Step-by-Step Methodology

Step 1: Reagent Preparation Prepare a 4X concentrated CYP enzyme/substrate working stock in 100 mM potassium phosphate buffer (pH 7.4). Separately, prepare a 4X NADPH regeneration system. Keep all enzyme mixtures on ice until dispensing to prevent premature degradation.

Step 2: Compound Transfer (Acoustic Dispensing) Using an acoustic liquid handler (e.g., Echo 550), transfer 25 nL of the 1,2,4-triazole test compounds into the 384-well plate. Include wells for a positive control (e.g., Posaconazole) and a negative vehicle control (DMSO). Causality: Acoustic dispensing eliminates disposable tip waste and ensures highly precise nanoliter transfers, keeping the final DMSO concentration at ≤0.5% (v/v), which prevents solvent-induced enzyme denaturation.

Step 3: Enzyme-Substrate Addition & Pre-Incubation Dispense 5 µL of the 4X CYP/substrate mixture into all wells. Centrifuge the plate briefly (1000 x g for 1 minute) and incubate at room temperature for 10 minutes. Causality: This pre-incubation step is biologically critical. It allows the 1,2,4-triazole compounds time to reach equilibrium binding and establish the coordinate covalent bond with the CYP heme iron before the catalytic reaction is forced to begin.

Step 4: Reaction Initiation Dispense 5 µL of the 4X NADPH regeneration system to all wells to initiate CYP-mediated metabolism. Incubate the plates for 45–60 minutes at 37°C. Causality: Utilizing an NADPH regeneration system rather than direct NADPH ensures a steady, continuous supply of reducing equivalents throughout the hour-long incubation, maintaining linear substrate conversion kinetics.

Step 5: Detection and Termination Add 10 µL of Luciferin Detection Reagent to all wells. Causality: This proprietary reagent performs three simultaneous functions: it lyses any vesicular membrane structures containing the CYP enzymes, instantly halts the CYP catalytic reaction, and initiates the glow-type luciferase reaction with the newly formed D-luciferin.

Step 6: Luminescence Readout Incubate the plates for 20 minutes at room temperature to allow the luminescent signal to stabilize into a "glow" state. Read the microplate on a high-sensitivity luminometer (e.g., PerkinElmer EnVision) using an integration time of 0.1 to 1.0 second per well.

Workflow Step1 1. Compound Transfer (Acoustic Dispensing of Triazoles) Step2 2. Enzyme Addition (CYP + Proluciferin Substrate) Step1->Step2 Step3 3. Pre-Incubation (10 min, RT - Equilibrium Binding) Step2->Step3 Step4 4. Reaction Initiation (Add NADPH Regeneration System) Step3->Step4 Step5 5. Catalytic Incubation (60 min, 37°C) Step4->Step5 Step6 6. Detection & Termination (Add Luciferase Reagent) Step5->Step6 Step7 7. Luminescence Readout (Microplate Reader) Step6->Step7

Step-by-step microplate processing workflow for high-throughput CYP inhibition screening.

Data Presentation & Quality Control

In an HTS campaign, identifying true hits requires rigorous statistical validation. The Z'-factor must be calculated for every plate to ensure the assay window is wide enough to distinguish weak inhibitors from background noise. Because 1,2,4-triazoles are highly potent, multi-point dose-response curves (typically 10-point, 1:3 serial dilutions) are generated to calculate accurate IC50 values.

Table 1: Standard Quality Control Metrics for 1,2,4-Triazole CYP HTS

ParameterDescription / Metric
Target Enzymes CYP51 (Sterol 14α-demethylase), CYP3A4, CYP19A1
Reference Inhibitors Posaconazole (CYP51), Ketoconazole (CYP3A4), Letrozole (CYP19A1)
Expected IC50 Range 1.0 nM – 50.0 nM (Dependent on specific triazole derivative)
Assay Z'-Factor > 0.80 (Indicates a highly robust, self-validating assay window)
Signal-to-Background (S/B) > 40-fold difference between vehicle control and fully inhibited control
DMSO Tolerance Up to 1.0% (v/v) final concentration without signal degradation

Triazole hits identified in this primary screen that demonstrate an IC50 < 100 nM and favorable selectivity profiles are subsequently advanced to secondary phenotypic screens (e.g., intracellular T. cruzi amastigote assays or specific cancer cell line viability assays) to confirm biological efficacy .

References

  • Diverse Inhibitor Chemotypes Targeting Trypanosoma cruzi CYP51 PLOS Neglected Tropical Diseases URL:[Link]

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases Chemical Reviews / National Institutes of Health (PMC) URL:[Link]

  • Predictive Models for Cytochrome P450 Isozymes Based on Quantitative High Throughput Screening Data Journal of Chemical Information and Modeling / National Institutes of Health (PMC) URL:[Link]

  • Triazoles - A paradigm shift in drug discovery: A review on synthesis and therapeutic potential Arabian Journal of Chemistry URL:[Link]

Application

Application Note: Comprehensive Analytical Characterization of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride

Target Audience: Analytical Chemists, Pharmaceutical Researchers, and Quality Control Scientists. Introduction & Physicochemical Profiling (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 1609402-73-4) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmaceutical Researchers, and Quality Control Scientists.

Introduction & Physicochemical Profiling

(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 1609402-73-4) is a highly polar, nitrogen-rich heterocyclic building block frequently utilized in the synthesis of bioactive small molecules, including metallo-β-lactamase inhibitors and agricultural fungicides[1],[2].

From an analytical perspective, characterizing this compound presents specific challenges. As a hydrochloride salt of a low-molecular-weight triazole (Free base MW: 113.12 g/mol ; Salt MW: 149.58 g/mol ), it is highly hydrophilic (LogP < 0)[3]. Traditional Reversed-Phase Liquid Chromatography (RP-HPLC) using C18 columns often results in poor retention, phase collapse, and co-elution with the solvent front. Therefore, achieving a self-validating, robust analytical method requires orthogonal approaches such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode cation-exchange chromatography,.

This application note provides field-proven, step-by-step methodologies for the chromatographic and spectroscopic characterization of this compound, grounded in the latest ICH Q2(R2) validation frameworks[4],[5].

Analytical Strategy & Causality

To ensure scientific integrity and method robustness, every analytical choice must be driven by the molecule's intrinsic properties:

  • Chromatographic Mode (HILIC vs. RP-HPLC): The presence of the basic triazole nitrogen and the hydroxyl group dictates the use of HILIC. By utilizing a high-organic mobile phase (e.g., >70% Acetonitrile), the polar water layer immobilized on the silica stationary phase facilitates partitioning and hydrogen-bonding interactions, ensuring adequate retention.

  • Buffer Selection: A volatile buffer (10 mM Ammonium Formate, pH 3.0) is mandatory. The acidic pH suppresses the ionization of silanol groups on the column while ensuring the triazole ring remains fully protonated, preventing peak tailing and ensuring compatibility with Mass Spectrometry (MS).

  • Detection (UV & MS): While the triazole ring possesses a conjugated π -system, its UV absorbance is relatively weak and non-specific (optimal at ~210 nm). Therefore, orthogonal detection using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode is critical for confirming the intact mass of the free base [M+H]+=114.1

    m/z [2].

ColumnLogic Q1 Analyte Polarity Assessment (LogP < 0?) RP Reversed-Phase (C18) Standard Gradient Q1->RP No (Hydrophobic) Q2 Ionizable Groups Present? (Triazole N, HCl salt) Q1->Q2 Yes (Highly Polar) HILIC HILIC Chromatography (Ammonium Formate/MeCN) Q2->HILIC Neutral/Weakly Basic Mixed Mixed-Mode Cation Exchange (e.g., Primesep 100) Q2->Mixed Strongly Basic/Salt

Caption: Logic diagram for selecting the appropriate HPLC method based on analyte polarity.

Experimental Protocols

Protocol A: HILIC-UV/MS Purity and Quantitation

This protocol is designed as a self-validating system. System Suitability Testing (SST) is integrated prior to sample injection to verify column efficiency and baseline stability.

Materials & Reagents:

  • LC-MS grade Acetonitrile (MeCN) and Water.

  • Ammonium Formate (LC-MS grade) and Formic Acid.

  • Column: HILIC stationary phase (e.g., Waters XBridge HILIC, 4.6 x 150 mm, 3.5 µm).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B (Organic): 90% MeCN / 10% Mobile Phase A.

  • Sample Preparation: Accurately weigh 10.0 mg of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride. Dissolve in 10 mL of Sample Diluent (75% MeCN / 25% Water) to yield a 1.0 mg/mL stock solution. Causality: Samples must be dissolved in a diluent with a high organic composition to prevent solvent-mismatch peak distortion in HILIC.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Isocratic Elution: 80% Mobile Phase B for 10 minutes.

  • Detection: Monitor UV at 210 nm. Simultaneously acquire MS data in ESI+ mode (Scan range: 50-300 m/z).

Protocol B: NMR Structural Elucidation

Nuclear Magnetic Resonance (NMR) is essential for confirming the regiochemistry of the methyl and hydroxymethyl substitutions on the triazole ring.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) or Deuterium Oxide (D 2​ O). Causality: DMSO- d6​ is preferred if the observation of exchangeable protons (OH, NH) is desired, as D 2​ O will cause these signals to collapse into the residual HOD peak[2].

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1 H-NMR at 400 MHz and 13 C-NMR at 101 MHz.

  • Data Processing: Reference the spectrum to the residual solvent peak (DMSO- d6​ : 2.50 ppm for 1 H, 39.5 ppm for 13 C).

Quantitative Data & Expected Results

Table 1: Expected NMR Chemical Shifts (in DMSO- d6​ )
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
1 H~2.35Singlet3H-CH 3​ (Position 3)
1 H~4.50Singlet2H-CH 2​
  • (Position 5)
1 H~5.50Broad Singlet1H-OH (Hydroxyl, exchangeable)
1 H>10.0Broad2HTriazole -NH / HCl (exchangeable)
13 C~11.5---CH 3​ carbon
13 C~55.0---CH 2​ -OH carbon
13 C~150.0 - 155.0--Triazole ring carbons (C3, C5)
Table 2: Method Validation Acceptance Criteria (ICH Q2(R2) Compliant)

In accordance with the ICH Q2(R2) guidelines (effective June 2024), the analytical procedure must be validated for its intended purpose[6],[5].

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria for this Method
System Suitability Required prior to runTailing Factor 1.5; Theoretical Plates 2000
Specificity Blank interference assessmentNo interfering peaks at analyte RT ( >30% LOQ)[7]
Linearity & Range Minimum 5 concentrations R2≥0.999 over 25% to 150% of target concentration
Accuracy Recovery across 3 levels98.0% – 102.0% recovery
Precision Repeatability (n=6)Relative Standard Deviation (RSD) 2.0%

Analytical Workflow Visualization

AnalyticalWorkflow Start Sample: (3-Methyl-1H-1,2,4-triazol-5-yl)methanol HCl Prep Sample Preparation (Dilution in MeCN/H2O or DMSO-d6) Start->Prep HPLC HILIC-UV/MS (Purity & Mass Confirmation) Prep->HPLC NMR 1H/13C NMR (Structural Elucidation) Prep->NMR Valid ICH Q2(R2) Validation (Accuracy, Precision, Specificity) HPLC->Valid NMR->Valid Report Final Analytical Report (CofA Generation) Valid->Report

Caption: Comprehensive analytical workflow for triazole derivative characterization.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • HPLC Methods for analysis of 1,2,4-triazole HELIX Chromatography URL:[Link]

  • Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors National Institutes of Health (PMC) URL:[Link]

  • Mefentrifluconazole Degradate 1,2,4-triazole Analytical Methods Environmental Protection Agency (EPA) URL: [Link]

Sources

Method

Developing Structure-Activity Relationships (SAR) for Methyl-Triazole Analogs: An Application Note

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust structure-activity relationships (SAR) for methyl-triazole analogs. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust structure-activity relationships (SAR) for methyl-triazole analogs. The triazole moiety is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable physicochemical properties and versatile biological activities.[1][2] This document outlines a structured, iterative approach, from initial hit identification to lead optimization, integrating rational compound design, chemical synthesis, and a suite of in vitro and in silico assays. We emphasize the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific rigor and reproducibility.

Introduction: The Significance of the Methyl-Triazole Scaffold in Drug Discovery

The triazole ring system, particularly the 1,2,3- and 1,2,4-isomers, is considered a "privileged scaffold" in medicinal chemistry.[1][3] Its unique electronic properties, including the ability to participate in hydrogen bonding and dipole interactions, make it an effective bioisostere for other functional groups, such as amides and esters.[2][4] The addition of a methyl group can further modulate lipophilicity, metabolic stability, and target engagement. Consequently, methyl-triazole analogs have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][5]

The development of a clear SAR is fundamental to transforming a promising "hit" compound into a viable drug candidate.[6] It involves systematically modifying the chemical structure of a molecule and observing the corresponding changes in its biological activity.[6] This iterative process allows for the identification of key structural motifs responsible for potency, selectivity, and desirable pharmacokinetic properties.

The SAR Development Workflow: An Integrated Approach

The successful elucidation of SAR for methyl-triazole analogs requires a multi-faceted approach that integrates computational design, chemical synthesis, and biological evaluation. This cyclical process allows for continuous refinement of analog design based on empirical data.

Caption: Iterative workflow for developing structure-activity relationships.

Strategic Design and Synthesis of Methyl-Triazole Analogs

The initial "hit" compound serves as the starting point for analog design. Systematic modifications are then introduced to probe the chemical space around this core scaffold.

3.1. Rationale for Analog Design

The goal of analog design is to systematically explore how different substituents and their positions on the methyl-triazole core influence biological activity. Key areas for modification include:

  • The Methyl Group: While the core topic is "methyl-triazole," it is crucial to understand the role of this specific alkyl group. Analogs can be designed where the methyl group is replaced with other small alkyl groups (ethyl, propyl) or is moved to different positions on the triazole or attached phenyl rings. This helps to probe steric and electronic effects.

  • Substituents on Appended Rings: If the triazole is linked to other aromatic or heterocyclic rings, these provide rich opportunities for modification. Electron-donating and electron-withdrawing groups should be systematically introduced at various positions to explore their impact on target binding and overall compound properties.

  • The Linker: If the methyl-triazole core is part of a larger molecule with a linker connecting it to another pharmacophore, the length, rigidity, and chemical nature of this linker can be varied.

3.2. Synthetic Protocols

The synthesis of 1,2,3-triazoles is often achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][7] This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for creating libraries of analogs.[7]

Protocol 1: Synthesis of 1,4-Disubstituted-1,2,3-Methyl-Triazole Analogs via CuAAC

This protocol outlines a general procedure for the synthesis of a library of methyl-triazole analogs.

Materials:

  • Appropriate terminal alkyne

  • Variety of substituted benzyl azides

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the substituted benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1,4-disubstituted-1,2,3-methyl-triazole analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Evaluation: A Tiered Approach

A tiered approach to in vitro testing is efficient for screening a library of newly synthesized analogs.

4.1. Primary Screening: Determining Potency (IC₅₀)

The initial screen aims to determine the concentration of each analog required to inhibit the biological target by 50% (IC₅₀).[8] This provides a quantitative measure of potency and allows for the ranking of compounds.[8]

Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the IC₅₀ of an inhibitor for a specific enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Synthesized methyl-triazole analogs dissolved in DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the methyl-triazole analogs in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • In a 96-well plate, add 50 µL of the appropriate analog dilution to each well. Include wells with buffer and DMSO only as positive (uninhibited) and negative (vehicle) controls.

  • Add 25 µL of the enzyme solution (at a predetermined optimal concentration) to each well and incubate for 15 minutes at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of the substrate solution.

  • Immediately begin measuring the change in absorbance over time using a microplate reader at the appropriate wavelength for the product of the enzymatic reaction.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

4.2. Secondary Assays: Elucidating Mechanism of Action and Selectivity

Analogs with promising potency should be further characterized in secondary assays to understand their mechanism of action (e.g., competitive, non-competitive) and their selectivity against related biological targets.

4.3. Early ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to identify compounds with the potential for good pharmacokinetic and safety profiles.[9][10][11] In vitro assays can provide valuable early insights.[12]

Table 1: Common In Vitro ADME/Tox Assays

Property AssessedIn Vitro AssayRationale
Solubility Kinetic or Thermodynamic Solubility AssayPoor solubility can lead to poor absorption and inaccurate in vitro data.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability AssayPredicts intestinal absorption and oral bioavailability.
Metabolic Stability Liver Microsomal Stability AssayAssesses the rate of metabolism by key drug-metabolizing enzymes (e.g., Cytochrome P450s).[12]
Cytotoxicity MTT or CellTiter-Glo® Assay against various cell linesIdentifies general cellular toxicity.
hERG Inhibition Patch-Clamp or Flux-Based AssaysScreens for potential cardiotoxicity, a common cause of drug attrition.

Data Analysis: Building the Structure-Activity Relationship

The data generated from the biological assays is analyzed to identify trends and build a predictive SAR model.

5.1. Qualitative SAR

Initially, qualitative relationships can be observed. For example, it might be noted that analogs with electron-withdrawing groups at the para-position of a phenyl ring are consistently more potent.

5.2. Quantitative Structure-Activity Relationship (QSAR)

For a more rigorous analysis, QSAR models can be developed.[13][14] These models use computational methods to correlate physicochemical properties of the analogs (e.g., lipophilicity, electronic properties, steric parameters) with their biological activity.[15][16]

Caption: Conceptual overview of the QSAR modeling process.

Table 2: Example SAR Data for a Hypothetical Series of Methyl-Triazole Analogs

Compound IDR-Group (para-position)IC₅₀ (µM)logP (calculated)
1a -H10.52.1
1b -CH₃8.22.6
1c -OCH₃5.12.0
1d -Cl1.82.8
1e -CF₃0.93.2

From this hypothetical data, a preliminary SAR can be deduced: the presence of an electron-withdrawing group at the para-position of the phenyl ring enhances inhibitory activity. This observation can then be used to design the next generation of analogs with potentially even greater potency.

Conclusion and Future Directions

The systematic development of structure-activity relationships is a critical and iterative process in drug discovery. For methyl-triazole analogs, a combination of rational design, efficient synthesis (such as through click chemistry), and a tiered approach to in vitro biological evaluation allows for the efficient exploration of chemical space. The insights gained from SAR studies are invaluable for optimizing lead compounds, improving their potency and selectivity, and mitigating potential liabilities, ultimately accelerating the journey from a preliminary hit to a clinical candidate.

References

  • Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research.
  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a vers
  • Pharmacological significance of triazole scaffold. Taylor & Francis Online.
  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Scite.
  • Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Rel
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery Today.
  • ADME Tox Studies: Shaping Drug Development P
  • Computational Method for Structure-Based Analysis of SAR Transfer. PubMed.
  • Computational Methods in Developing Quantitative Structure-Activity Relationships (QSAR): A Review. Bentham Science.
  • Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs. Benchchem.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. The Connected Lab.
  • In Vitro ADME-Tox Profiling.
  • Design, Synthesis and Evaluation of Triazole-Pyrimidine Analogues as SecA Inhibitors.
  • Structure Activity Relationship Analysis and Development. Zenodo.
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC.
  • Computational analysis of structure-activity rel
  • A Review on Computational Methods in Developing Quantitative Structure-Activity Relationship (QSAR). International Journal of Drug Design and Discovery.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC.
  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC.
  • Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applic
  • 1,4-Disubstituted-[1][3]triazolyl-Containing Analogues of MT-II: Design, Synthesis, Conformational Analysis, and Biological Activity. ACS Publications.

  • Triazole derivatives as potential antifungal agents: A structure-activity rel
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
  • Alkylsulfanyl-1,2,4-triazoles, a New Class of Allosteric Valosine Containing Protein Inhibitors. Synthesis and Structure–Activity Relationships.
  • SAR study of azinane triazole-based derivative.
  • Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. Benchchem.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing.
  • High-throughput in vitro assays most commonly used to perform an SAR.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
  • Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors.
  • An insight on medicinal

Sources

Application

Application Note: In Vitro Antifungal Screening Protocol for Novel Triazole Derivatives

Scientific Rationale & Mechanism of Action The continuous emergence of resistant fungal pathogens, particularly within Candida and Aspergillus species, necessitates the rapid development and screening of novel antifungal...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

The continuous emergence of resistant fungal pathogens, particularly within Candida and Aspergillus species, necessitates the rapid development and screening of novel antifungal agents. Triazole derivatives remain the cornerstone of antifungal pharmacotherapy due to their broad-spectrum efficacy and favorable pharmacokinetic profiles.

The primary target of triazole antifungals is lanosterol 14α-demethylase (CYP51A1) , a cytochrome P450 enzyme critical for fungal cell membrane synthesis. The mechanism of action relies on the basic nitrogen atom of the triazole ring coordinating directly with the heme iron at the enzyme's active site[1]. This competitive inhibition halts the conversion of lanosterol to ergosterol. Consequently, the depletion of ergosterol and the subsequent accumulation of toxic 14α-methylated sterols disrupt membrane fluidity and arrest fungal growth[1].

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Enzyme Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Enzyme Ergosterol Ergosterol (Fungal Cell Membrane) Enzyme->Ergosterol Normal Pathway Toxicity Accumulation of Toxic 14α-methylated sterols Enzyme->Toxicity Inhibited Pathway Triazole Novel Triazole Derivative Triazole->Enzyme Competitive Inhibition (Heme Binding)

Fig 1: Mechanism of action of novel triazole derivatives inhibiting ergosterol biosynthesis.

Methodological Framework: CLSI vs. EUCAST

To ensure that screening data is trustworthy and globally reproducible, novel compounds must be evaluated using standardized Broth Microdilution (BMD) methods. The two internationally recognized standards are the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines[2] and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines[3].

While both methods are highly concordant, understanding the causality behind their specific parameters is critical for a Senior Application Scientist designing a screening assay:

  • Medium Selection: Both protocols mandate RPMI 1640 broth buffered to pH 7.0 with MOPS[4]. Causality: MOPS provides robust pH stability during incubation without chelating essential divalent cations, which would otherwise artificially skew the Minimum Inhibitory Concentration (MIC) profiles.

  • Glucose Concentration: CLSI utilizes 0.2% glucose[5], whereas EUCAST utilizes 2.0% glucose[4]. Causality: The higher glucose content in EUCAST promotes rapid, exponential fungal growth. This allows for reliable spectrophotometric MIC readings at 24 hours, effectively minimizing the "trailing growth" phenomenon frequently observed with fungistatic triazoles[3].

Step-by-Step Broth Microdilution Protocol

The following protocol is a harmonized approach optimized for the primary screening of novel triazole libraries against Candida spp., integrating the rigorous self-validating controls required for high-confidence drug discovery.

Phase 1: Reagent and Compound Preparation
  • Primary Stock: Dissolve the novel triazole derivative in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 1600 µg/mL.

    • Causality: Triazoles are inherently lipophilic; DMSO ensures complete solubilization.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in DMSO, followed by a 1:50 intermediate dilution in RPMI 1640.

    • Critical Control: The final concentration of DMSO in the test wells must strictly not exceed 1% (v/v). Concentrations >1% induce solvent-mediated fungal toxicity, resulting in false-positive antifungal activity.

Phase 2: Inoculum Standardization
  • Subculture the target yeast strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours to ensure cells are in the active logarithmic growth phase.

  • Suspend isolated colonies in sterile 0.85% saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1×106 to 5×106 CFU/mL).

  • Dilute the suspension 1:1000 in RPMI 1640 to achieve a final well inoculum of 0.5×103 to 2.5×103 CFU/mL[5].

    • Causality: Utilizing an overly dense inoculum triggers the "inoculum effect," where the sheer volume of target enzymes overwhelms the drug, artificially inflating the MIC.

Phase 3: Assay Assembly & Incubation
  • Dispense 100 µL of the diluted triazole compounds into columns 1–10 of a 96-well microtiter plate.

  • Self-Validating Controls:

    • Column 11 (Growth/Solvent Control): Add 100 µL RPMI containing 1% DMSO + 100 µL inoculum. Validates that the solvent vehicle does not inhibit fungal growth.

    • Column 12 (Sterility Control): Add 200 µL of sterile RPMI. Validates aseptic technique and media sterility.

  • Add 100 µL of the standardized inoculum to columns 1–11.

  • Incubate the plates aerobically at 35°C for 24 to 48 hours[5].

Phase 4: MIC Determination

Unlike fungicidal agents (e.g., Amphotericin B) which yield clear well endpoints (100% inhibition), triazoles are fungistatic.

  • Reading Standard: The MIC for triazoles is strictly defined as the lowest drug concentration that causes a ≥50% reduction in growth (prominent decrease in turbidity) compared to the drug-free growth control[3].

BMD_Workflow Stock 1. Compound Stock (DMSO) Dilution 2. Serial Dilution (RPMI 1640) Stock->Dilution Plate 4. 96-Well Plate (Drug + Cells) Dilution->Plate Inoculum 3. Inoculum Prep (10³ CFU/mL) Inoculum->Plate Incubation 5. Incubation (35°C, 24-48h) Plate->Incubation Read 6. MIC Reading (≥50% Inhibition) Incubation->Read

Fig 2: Standardized broth microdilution workflow for in vitro antifungal susceptibility testing.

Quality Control & Data Interpretation

A screening protocol is only as reliable as its internal calibration. Every experimental batch must include established reference strains with known susceptibility profiles to validate the integrity of the media, the drug dilutions, and the incubation conditions. If the MIC values of the reference drugs fall outside the acceptable ranges, the entire plate must be discarded.

Table 1: Acceptable MIC Ranges for Standard Triazoles against QC Strains (24-48h)

Quality Control StrainFluconazole (µg/mL)Posaconazole (µg/mL)Voriconazole (µg/mL)
Candida parapsilosis ATCC 22019 1.0 – 4.00.06 – 0.250.016 – 0.125
Candida krusei ATCC 6258 16 – 1280.06 – 0.50.06 – 0.5

Note: C. krusei is intrinsically resistant to fluconazole, making it an excellent high-end QC marker to ensure the upper limits of the drug dilution series are functioning correctly.

References

  • Clinical and Laboratory Standards Institute (CLSI)
  • National Institutes of Health (PMC)
  • Current Status of Antifungal Susceptibility Testing: Methods and Clinical Application KoreaMed Synapse URL
  • Stepwise design, synthesis, and in vitro antifungal screening of (Z)
  • Comparison of the Broth Microdilution (BMD)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride

Welcome to the technical support center for the synthesis of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the necessary insights to overcome common challenges and ensure the successful synthesis of this important heterocyclic compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low Yield of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol

Question: I am experiencing a low yield of the free base, (3-Methyl-1H-1,2,4-triazol-5-yl)methanol, before the hydrochloride salt formation. What are the likely causes and how can I optimize the reaction?

Answer: A low yield of the desired triazole methanol can stem from several factors, primarily related to the reduction of the corresponding ester or aldehyde precursor. The common synthetic route involves the reduction of a 3-methyl-1H-1,2,4-triazole-5-carboxylate ester.

Causality and Optimization Strategies:

  • Incomplete Reduction: The choice of reducing agent and reaction conditions are critical. While sodium borohydride (NaBH₄) is a common choice for ester reduction, its reactivity can be insufficient for some triazole esters.

    • Troubleshooting Steps:

      • Increase Reducing Agent Stoichiometry: Gradually increase the molar equivalents of NaBH₄. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal amount without promoting side reactions.

      • Elevate Reaction Temperature: Gently heating the reaction mixture can enhance the rate of reduction. However, be cautious as excessive heat can lead to decomposition or side-product formation.

      • Switch to a More Potent Reducing Agent: If NaBH₄ proves ineffective, consider using Lithium Aluminium Hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). LiAlH₄ is a much stronger reducing agent but requires strict anhydrous conditions and careful quenching procedures.

  • Side Reactions: The triazole ring itself can be susceptible to side reactions under harsh conditions.

    • Troubleshooting Steps:

      • Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Control Temperature: Use an ice bath to control the initial exothermic reaction upon addition of the reducing agent.

  • Work-up and Extraction Issues: The product is often water-soluble, leading to losses during aqueous work-up and extraction.

    • Troubleshooting[1] Steps:

      • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (NaCl) to decrease the solubility of the product and improve partitioning into the organic layer.

      • Use a More Polar Extraction Solvent: While ethyl acetate is common, a more polar solvent like a mixture of chloroform and isopropanol might be more effective.

      • Continuous Extraction: For highly water-soluble products, continuous liquid-liquid extraction can significantly improve recovery.

Issue 2: Dif[1]ficulty in the Formation and Isolation of the Hydrochloride Salt

Question: I have successfully synthesized the free base, but I am struggling to form and isolate the hydrochloride salt. The product either remains an oil or is difficult to purify.

Answer: The formation and crystallization of the hydrochloride salt can be a nuanced step. The hygroscopic nature of the salt and the presence of impurities can inhibit crystallization.

Causality and Optimization Strategies:

  • Improper Stoichiometry of HCl: An excess or deficit of hydrochloric acid can prevent the formation of a stable, crystalline salt.

    • Troubleshooting Steps:

      • Titrate with HCl: Dissolve the free base in a suitable solvent (e.g., isopropanol, ethanol) and slowly add a standardized solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) until the pH is slightly acidic (pH 2-3).

      • Use Gaseous HCl: For a very pure product, bubbling dry HCl gas through a solution of the free base can provide precise control over the salt formation.

  • Solvent Selection for Crystallization: The choice of solvent is critical for inducing crystallization.

    • Troubleshooting Steps:

      • Solvent/Anti-Solvent System: Dissolve the crude hydrochloride salt in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol). Then, slowly add an anti-solvent in which the salt is insoluble (e.g., diethyl ether, acetone, or ethyl acetate) until turbidity is observed. Allow the solution to slowly cool to induce crystallization.

      • Experiment with Different Solvents: Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization.

  • Presence of Impurities: Even small amounts of impurities can act as crystal growth inhibitors.

    • Troubleshooting Steps:

      • Purify the Free Base First: Before salt formation, ensure the free base is of high purity. This can be achieved through column chromatography or recrystallization.

      • Charcoal Treatment: If the product has color impurities, a charcoal treatment of the free base solution before salt formation can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol?

A1: A common and efficient route starts from acetamidine hydrochloride and formylhydrazine to first synthesize 3-methyl-1H-1,2,4-triazole. This can then be carboxyl[2]ated at the 5-position, followed by esterification and subsequent reduction to the desired methanol derivative.

Q2: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A2: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. For final product characterization, ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the structure. Infrared (IR) spectroscop[2][3]y can confirm the presence of the hydroxyl group. Elemental analysis is crucial for confirming the purity and elemental composition of the hydrochloride salt.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. When working with strong reducing agents like LiAlH₄, it is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere. The quenching of LiAlH₄ is highly exothermic and should be done slowly and carefully at a low temperature (e.g., 0 °C). The use of hydrochloric acid, especially in gaseous form, should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Q4: My final product, the hydrochloride salt, is a white solid but appears to be hygroscopic. How should I store it?

A4: The hydrochloride salt of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol can be hygroscopic. It is best stored in a tightly sealed container, preferably in a desiccator with a drying agent like silica gel or phosphorus pentoxide to protect it from moisture.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1H-1,2,4-triazole
  • To a reactor, add acetamidine hydrochloride (1.0 eq) and anhydrous ethanol.

  • Cool the suspension to 0-5 °C.

  • Slowly add sodium methoxide (1.0 eq) while keeping the temperature below 20 °C.

  • Add formylhydrazine (1.0 eq).

  • Heat the reaction mixture to 55 °C and stir for 16 hours.

  • Cool the reaction to 20 °C and filter to remove solids.

  • The filtrate containing the product can be used in the subsequent steps.

This protocol is adapted from a known synthesis of 3-methyl-1,2,4-triazole.

Protocol 2: Gener[2]al Procedure for Hydrochloride Salt Formation
  • Dissolve the purified (3-Methyl-1H-1,2,4-triazol-5-yl)methanol free base in a minimal amount of anhydrous isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until the pH of the solution is approximately 2-3 (checked with pH paper).

  • If a precipitate forms, continue stirring in the ice bath for 30 minutes.

  • If no precipitate forms, slowly add an anti-solvent like diethyl ether until the solution becomes cloudy.

  • Allow the mixture to stand at a low temperature (e.g., 4 °C) to facilitate crystallization.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Troubleshooting Workflow for Low Yield

Caption: Decision tree for troubleshooting low product yield.

General Synthesis Pathway

Synthesis_Pathway Acetamidine Acetamidine HCl + Formylhydrazine Triazole 3-Methyl-1H-1,2,4-triazole Acetamidine->Triazole Cyclization Carboxylation Carboxylation (Position 5) Triazole->Carboxylation Esterification Esterification Carboxylation->Esterification Ester Triazole-5-carboxylate Ester Esterification->Ester Reduction Reduction (e.g., NaBH4) Ester->Reduction Free_Base (3-Methyl-1H-1,2,4-triazol-5-yl)methanol Reduction->Free_Base Salt_Formation HCl Salt Formation Free_Base->Salt_Formation Final_Product (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride Salt_Formation->Final_Product

Caption: Overview of the synthetic route.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Reduction Temperature 0 °C to refluxInitial cooling for exothermic addition, followed by heating to drive the reaction to completion.
Reducing Agent (Ester) NaBH₄ or LiAlH₄NaBH₄ is milder; LiAlH₄ is for less reactive esters.
HCl for Salt Formation 1.0 - 1.1 equivalentsEnsures complete protonation without excess acid complicating crystallization.
Crystallization pH 2 - 3Promotes the formation of the stable hydrochloride salt.

References

  • BenchChem. (2025). addressing regioselectivity issues in triazole synthesis.
  • MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
  • PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • MDPI. (n.d.). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation.
  • YouTube. (2021, January 16). Unbelievable Challenges in Triazole Synthesis!
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.
  • IntechOpen. (2020, October 13). 1,2,3-Triazoles: Synthesis and Biological Application.
  • MDPI. (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • DTIC. (2007, April 6). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint).
  • MilliporeSigma. (n.d.). (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride.
  • Cardiff University. (n.d.). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - -ORCA.
  • MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
  • MDPI. (2011, September 20). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes.
  • ChemUniverse. (n.d.). (3-methyl-1H-1,2,4-triazol-5-yl)methanol.
  • Google Patents. (n.d.). CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • Sigma-Aldrich. (n.d.). 3-methyl-1h-1,2,4-triazol-5-yl)methanol.
  • ResearchGate. (2025, October 15). (PDF) Regioselective Reduction of 1H-1,2,3-Triazole Diesters.
  • PMC. (n.d.). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.
  • PMC. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • Patent 0585235. (n.d.). METHOD FOR PRODUCING 3-NITRO-1,2,4-TRIAZOL-5-ONE (NTO).
  • Google Patents. (n.d.). WO2015059716A2 - Improved process for the preparation of ((3s,5r)-5-((1h-1,2,4-triazol-1-yl)methyl).
  • MDPI. (2025, November 16). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • MDPI. (2021, February 22). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer.
  • ChemicalBook. (2026, January 13). 3-METHYL-1H-1,2,4-TRIAZOLE | 7170-01-6.

Sources

Optimization

Purification challenges of polar triazole methanol compounds

Advanced Chromatography Support Center: Purification of Polar Triazole Methanol Compounds Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter the notoriously difficul...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Chromatography Support Center: Purification of Polar Triazole Methanol Compounds

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter the notoriously difficult purification profiles of polar triazole methanol compounds (such as the antifungal agents fluconazole, voriconazole, and their synthetic intermediates). These molecules are characterized by a highly polar 1,2,4-triazole ring paired with a hydroxylated carbon (methanol moiety)[1].

This unique structural combination introduces three distinct chromatographic challenges:

  • Severe Peak Tailing: The basic nitrogen atoms in the triazole ring act as strong hydrogen-bond acceptors, interacting non-specifically with acidic silanol groups on standard silica gel.

  • Void Volume Elution: The cumulative polarity of the triazole and hydroxyl groups causes poor retention on hydrophobic reversed-phase (C18) columns.

  • Stereoisomer Co-elution: Many biologically active triazole methanols possess chiral centers, requiring specialized stationary phases to resolve enantiomers or diastereomers[2].

Below is our definitive troubleshooting guide and self-validating methodology for overcoming these hurdles.

Troubleshooting FAQs: Diagnostics & Causality

Q1: My crude triazole methanol streaks heavily on normal-phase TLC and elutes as a broad, tailing peak during flash chromatography. How do I fix this? A1: The streaking is a direct consequence of secondary ionic interactions. The slightly acidic nature of standard bare silica gel strongly binds the basic nitrogen atoms of the 1,2,4-triazole ring. The Fix: You must mask the active silanol sites. Add a basic modifier to your mobile phase—typically 1% Triethylamine (TEA) or Diethylamine (DEA). Alternatively, switch to an amine-functionalized silica column (NH2-phase), which provides a basic surface environment, eliminating the need for mobile phase modifiers and drastically sharpening your peaks.

Q2: I switched to Reversed-Phase HPLC (C18), but my compound elutes in the solvent front (void volume). How can I increase retention? A2: Your compound is too polar for a standard endcapped C18 phase; the molecule thermodynamically prefers the polar mobile phase over the hydrophobic stationary phase. The Fix: First, try reducing the organic modifier in your mobile phase (e.g., drop acetonitrile to 5-10%). If retention is still poor, transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica or zwitterionic phases) with a highly organic mobile phase (e.g., 90% Acetonitrile with 10% aqueous ammonium acetate), effectively retaining highly polar triazoles through a water-enriched partitioning layer.

Q3: How do I separate the enantiomers of a chiral triazole methanol drug like voriconazole? A3: Standard achiral columns cannot resolve stereoisomers. You must use a chiral stationary phase (CSP), typically a polysaccharide-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)). The Fix: Employ a polar organic mobile phase. A proven self-validating system for triazole enantioseparation utilizes 100% Ethanol modified with 0.1% DEA at a flow rate of 1.0 mL/min. The DEA suppresses non-specific triazole-silica interactions, allowing the chiral selector to effectively differentiate the enantiomers based purely on spatial hydrogen-bonding with the methanol hydroxyl group and steric hindrance[2].

Quantitative Data: Optimized Chromatographic Parameters

To facilitate rapid method development, the following table summarizes validated chromatographic parameters for common triazole methanol compounds and their structurally similar impurities.

Analyte / ImpurityStationary PhaseMobile Phase CompositionFlow RateDetection / Retention
Voriconazole (API) C18 (Reversed Phase)Acetonitrile : Water (50:50 v/v)1.0 mL/minUV 254 nm / RT ~3.5 min[1]
Fluconazole (API) C18 (Reversed Phase)Acetonitrile : Water (50:50 v/v)1.0 mL/minUV 254 nm / RT ~3.0 min[1]
Triazole Enantiomers Polysaccharide (Chiral)Ethanol : DEA (100:0.1 v/v)1.0 mL/minRT: 6.95 min (+) / 9.95 min (-)[2]
Fluconazole Impurity A ODS Column (C18)Acetate Buffer : Methanol (Gradient)1.0 mL/minRelative RT: 0.55[3]
Fluconazole Impurity B ODS Column (C18)Acetate Buffer : Methanol (Gradient)1.0 mL/minRelative RT: 0.50[3]
Unknown Characteristic Impurity ODS Column (C18)Acetate Buffer : Methanol (Gradient)1.0 mL/minRelative RT: 2.50[3]

Experimental Protocol: RP-HPLC Purification and Enantioseparation

This protocol outlines a self-validating workflow for the isolation of pure triazole methanol enantiomers from a crude synthetic mixture.

Step 1: Sample Preparation & Diluent Selection

  • Weigh 50 mg of the crude triazole methanol mixture.

  • Dissolve in 50 mL of a compatible diluent (e.g., Methanol:Water 50:50 v/v) to ensure complete solubilization of both the hydrophobic aromatic rings and the polar triazole moiety.

  • Vortex for 1 minute and sonicate for 5 minutes to ensure homogeneity.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulate matter that could foul the HPLC column frits[1].

Step 2: Achiral Purity Assessment (System Suitability)

  • Install a C18 analytical column (4.6 x 150 mm, 5 µm).

  • Equilibrate the system with a mobile phase of Acetonitrile:Water (50:50 v/v) at a flow rate of 1.0 mL/min[1].

  • Inject 20 µL of the filtered sample. Monitor UV absorbance at 254 nm.

  • Causality Check: Ensure the main peak shows a tailing factor of ≤ 1.5. If tailing occurs, add 0.1% Formic Acid to the mobile phase to protonate the residual silanol groups on the C18 column, reducing secondary interactions.

Step 3: Chiral Resolution & Fraction Collection

  • Switch to a Polysaccharide-based Chiral Stationary Phase (e.g., Chiral ART Cellulose-SZ, 250 x 4.6 mm, 5 µm).

  • Purge the system and equilibrate with an isocratic mobile phase of Ethanol:Diethylamine (100:0.1 v/v)[2].

  • Inject the sample. The (+) enantiomer typically elutes first (e.g., ~6.95 min), followed by the (-) enantiomer (e.g., ~9.95 min)[2].

  • Collect the fractions corresponding to each baseline-resolved peak.

Step 4: Post-Purification Recovery

  • Pool the collected fractions for each specific enantiomer.

  • Remove the volatile ethanol and DEA under reduced pressure using a rotary evaporator (water bath at 40°C).

  • Lyophilize the resulting residue to obtain the purified, dry triazole methanol enantiomers.

Workflow Visualization

TriazolePurification Start Crude Triazole Methanol Assess Assess Polarity & Solubility (LC-MS / TLC) Start->Assess NPHPLC Normal-Phase Silica Assess->NPHPLC Lipophilic Analogs RPHPLC Reversed-Phase C18 Assess->RPHPLC Highly Polar Analogs Tailing Issue: Peak Streaking Cause: Basic Nitrogen NPHPLC->Tailing Silanol Interaction Void Issue: Void Volume Elution Cause: High Polarity RPHPLC->Void Poor Retention Chiral Chiral HPLC Separation (Polysaccharide Column) RPHPLC->Chiral If well retained Modifier Add Basic Modifier (1% TEA / DEA) Tailing->Modifier HILIC Switch to HILIC (Polar Stationary Phase) Void->HILIC Change Mode Modifier->Chiral Isomer Resolution HILIC->Chiral Isomer Resolution Pure Pure Triazole Enantiomers Chiral->Pure Baseline Separation

Decision-tree workflow for troubleshooting and purifying polar triazole methanol compounds.

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Troubleshooting

Side reactions in the N-alkylation of 3-methyl-1,2,4-triazoles

Welcome to the Technical Support Center for Heterocyclic Chemistry . This portal is designed for researchers and drug development professionals troubleshooting the complex side reactions associated with the N-alkylation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry . This portal is designed for researchers and drug development professionals troubleshooting the complex side reactions associated with the N-alkylation of ambident heterocycles.

The N-alkylation of 3-methyl-1,2,4-triazole presents a classic challenge in synthetic organic chemistry. Due to the tautomeric nature of the triazole ring and the asymmetric steric environment created by the C3-methyl group, reactions rarely yield a single product. Instead, chemists frequently encounter poor regioselectivity, over-alkylation, and competing elimination pathways.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated methodology to help you achieve kinetic control and maximize your desired product yield.

Diagnostic Workflow: N-Alkylation Side Reactions

G Start N-Alkylation of 3-Methyl-1,2,4-triazole Obs1 Issue: Multiple Isomers (Poor Regioselectivity) Start->Obs1 Obs2 Issue: Highly Polar Byproduct (Lost in Aqueous Workup) Start->Obs2 Obs3 Issue: Low Conversion (Alkyl Halide Consumed) Start->Obs3 Cause1 Ambident Nucleophilicity (N1 vs N2 vs N4) Obs1->Cause1 Cause2 Over-alkylation (Triazolium Salt Formation) Obs2->Cause2 Cause3 E2 Elimination Competing with SN2 Obs3->Cause3 Sol1 Optimize Sterics/Solvent or Use Phase-Transfer Cause1->Sol1 Sol2 Control Stoichiometry & Lower Temperature Cause2->Sol2 Sol3 Use Weaker Base or Change Leaving Group Cause3->Sol3

Workflow for diagnosing and resolving side reactions in 3-methyl-1,2,4-triazole N-alkylation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my reaction producing a mixture of N1, N2, and N4 isomers instead of a single product? A: This is caused by the ambident nature of the triazolate anion. When 3-methyl-1,2,4-triazole is deprotonated, the negative charge is delocalized across the N1, N2, and N4 atoms. The regiochemical outcome is dictated by a competition between steric hindrance and electronic distribution.

  • N1-Alkylation (Major Kinetic Product): The N1 position is adjacent to the C5 proton. Because a proton is sterically undemanding, N1 is the least hindered nucleophilic site, making it the kinetically favored pathway.

  • N2-Alkylation (Minor Kinetic Product): The N2 position is adjacent to the C3-methyl group. The steric bulk of the methyl group creates a higher activation energy barrier for the incoming electrophile, reducing the rate of N2-alkylation. However, standard batch conditions often still yield a significant percentage of this isomer[1].

  • N4-Alkylation (Thermodynamic Product): N4 is flanked by both the C3-methyl and C5-proton, making it the most sterically hindered site. Alkylation here is usually minimal under kinetic control but increases at elevated temperatures.

Causality Insight: If you require absolute selectivity, standard basic conditions (e.g., K₂CO₃/DMF) will always yield a mixture. To invert or force selectivity, consider using 2 which can shield specific nitrogen atoms through regioselective ion pairing[2].

Q2: I am observing a highly polar byproduct that stays at the baseline on normal-phase TLC and is lost during aqueous extraction. What is it? A: You are observing over-alkylation, which results in the formation of a 1,4-dialkyl-3-methyl-1,2,4-triazolium salt . Causality Insight: Even after the initial N-alkylation (e.g., forming the N1-alkyl isomer), the N4 nitrogen retains a lone pair and significant nucleophilic character. If there is a localized excess of the alkylating agent, or if the reaction is heated too aggressively, the N4 nitrogen will attack a second equivalent of the electrophile[3]. Because the resulting 3 is permanently charged, it becomes highly water-soluble and is easily washed away during standard aqueous workups, leading to an artificially low mass balance[3]. Solution: Strictly limit the alkylating agent to 1.05 equivalents, ensure vigorous stirring to prevent high local concentrations, and keep the reaction temperature strictly below 40 °C.

Q3: My alkylating agent is completely consumed, but my triazole recovery is high and the product yield is near zero. What is happening? A: Your alkylating agent is undergoing an E2 elimination side reaction rather than an SN2 substitution. Causality Insight: Triazolate anions are moderate bases. If you are using an alkyl halide with accessible beta-hydrogens (particularly secondary halides like isopropyl bromide) in combination with a strong inorganic base (like NaH or KOtBu), the basicity of the environment promotes the abstraction of a beta-hydrogen from the electrophile. This consumes the alkyl halide by converting it into an alkene, leaving the triazole unreacted. Solution: Switch to a weaker, more bulky base (e.g., DBU or DIPEA) or change your electrophile to one with a better leaving group (like a triflate or mesylate) to accelerate the SN2 rate over the E2 rate. If direct alkylation remains impossible, consider 4 to build the triazole ring directly onto your substrate[4].

Quantitative Data: Effect of Reaction Conditions on Isomer Distribution

The table below summarizes typical isomer distributions and side-reaction frequencies for the N-alkylation of 3-methyl-1,2,4-triazole with a standard primary alkyl bromide.

BaseSolventTemp (°C)N1 : N2 : N4 RatioQuaternization (%)Mechanistic Rationale
K₂CO₃ DMF2575 : 20 : 5< 2%Kinetic control; N1 favored due to lower steric hindrance vs N2.
K₂CO₃ DMF9055 : 25 : 2015%Thermodynamic shift; higher energy N4 isomer and over-alkylation increase significantly.
NaH THF2565 : 30 : 5< 5%Tighter ion pairing in THF reduces the nucleophilic differentiation between N1 and N2.
DBU MeCN2585 : 13 : 2< 1%Homogeneous bulky base minimizes local concentration spikes, maximizing kinetic N1 selectivity.

Step-by-Step Methodology: Self-Validating Regioselective N1-Alkylation

This protocol is engineered to maximize N1-alkylation while actively suppressing quaternization and E2 elimination pathways.

Step 1: System Priming and Deprotonation

  • Charge an oven-dried flask with 3-methyl-1,2,4-triazole (1.0 eq) and anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise at 0 °C under a nitrogen atmosphere. Stir for 30 minutes.

  • Causality: DBU is a strong, sterically hindered, homogeneous organic base. Unlike K₂CO₃, it fully dissolves, preventing heterogeneous reaction spikes that lead to over-alkylation.

  • Validation Check: The solution must remain completely homogeneous and clear. Any precipitation indicates moisture contamination.

Step 2: Electrophile Addition (Kinetic Control)

  • Dilute the alkyl halide (1.05 eq) in a small volume of anhydrous MeCN.

  • Add the alkyl halide solution via syringe pump over 1 hour, maintaining the internal temperature at exactly 0 °C to 5 °C.

  • Causality: Slow addition ensures the triazolate anion is always in excess relative to the electrophile, mathematically suppressing the probability of the mono-alkylated product reacting with a second equivalent of alkyl halide (quaternization).

  • Validation Check: Monitor by LC-MS or TLC (eluent: 5% MeOH in DCM). You should observe the rapid appearance of the N1 product (major, higher Rf) and N2 product (minor, lower Rf).

Step 3: Reaction Quench and Extraction

  • Once the alkyl halide is consumed (typically 2–4 hours post-addition), quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Causality: NH₄Cl neutralizes the DBU, stopping any further thermodynamic equilibration or background side reactions.

  • Validation Check: Spot the aqueous layer on TLC and stain with iodine or KMnO₄. A heavy spot at the baseline indicates that quaternization (triazolium salt formation) occurred and the product is trapped in the aqueous phase.

Step 4: Chromatographic Isolation

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography using a shallow gradient (e.g., 0% to 5% MeOH in DCM).

  • Causality: N1 and N2 isomers have very similar polarities. A shallow, slow gradient is strictly required to separate the less polar N1-alkyl-3-methyl-1,2,4-triazole from the slightly more polar N2-isomer.

  • Validation Check: Confirm regiochemistry via 2D NMR (NOESY/ROESY). The N1-alkyl product will show a strong NOE cross-peak between the new alkyl protons and the C5-proton (singlet, ~8.0 ppm). The N2-alkyl product will show an NOE cross-peak between the new alkyl protons and the C3-methyl protons (~2.4 ppm).

References

  • M. R. N. et al. "Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity." Journal of the American Chemical Society (ACS Publications), 2019. [Link]

  • Singh, R. P. et al. "Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids." The Journal of Organic Chemistry (ACS Publications), 2002.[Link]

  • ChemRxiv. "Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions." ChemRxiv, 2020. [Link]

  • ACS Publications. "Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition." Organic Process Research & Development, 2022. [Link]

Sources

Optimization

Triazole Synthesis Support Center: Regiocontrol &amp; Troubleshooting

Welcome to the Technical Support Center for Azide-Alkyne Cycloadditions. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, stalled reactions, or unexpected regioisomer mix...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azide-Alkyne Cycloadditions. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, stalled reactions, or unexpected regioisomer mixtures during triazole synthesis.

This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind experimental failures and provide self-validating protocols to ensure you achieve absolute regiocontrol—whether you are targeting the 1,4-disubstituted or 1,5-disubstituted 1,2,3-triazole.

Part 1: The Fundamentals of Regioisomer Formation

FAQ 1: Why am I getting a mixture of 1,4- and 1,5-disubstituted triazoles?

The Causality: If you are observing a mixture of isomers, your reaction is likely proceeding via the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition pathway. In an uncatalyzed reaction, the HOMO-LUMO energy gaps for the two possible transition states are nearly identical. Because neither pathway is energetically favored, thermal heating yields an approximate 1:1 mixture of the 1,4- and 1,5-regioisomers[1].

If you intended to run a catalyzed reaction (like CuAAC) but still see mixtures, your catalyst has likely deactivated (e.g., Cu(I) oxidized to Cu(II)). When the catalyst dies, any applied heat forces the reaction down the non-selective thermal pathway[2].

FAQ 2: How do metal catalysts solve this regioselectivity issue?

The Causality: Catalysts fundamentally alter the reaction mechanism by templating the substrates.

  • Copper (CuAAC): Cu(I) coordinates to a terminal alkyne to form a copper acetylide intermediate. This stepwise process lowers the activation energy by 107 to 108 fold and sterically locks the substrates to exclusively form the 1,4-disubstituted triazole[1].

  • Ruthenium (RuAAC): Ruthenium complexes coordinate both the azide and the alkyne (terminal or internal) to form a ruthenacycle intermediate. The electronic demands of this intermediate force the first C–N bond to form between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide, exclusively yielding the 1,5-disubstituted triazole[3].

G Start Azide + Alkyne Starting Materials Thermal Thermal Huisgen (Uncatalyzed) Start->Thermal Heat CuAAC CuAAC (Cu(I) Catalyzed) Start->CuAAC Cu(I), Ligand RuAAC RuAAC (Ru Catalyzed) Start->RuAAC Cp*RuCl(COD) Mix 1,4- & 1,5-Isomer Mixture Thermal->Mix Iso14 Exclusive 1,4-Isomer CuAAC->Iso14 Iso15 Exclusive 1,5-Isomer RuAAC->Iso15

Caption: Regioselectivity pathways in azide-alkyne cycloadditions based on catalyst selection.

Part 2: CuAAC Troubleshooting (1,4-Regioselectivity)

FAQ 3: Why is my CuAAC reaction stalling or turning green/blue?

The Causality: The active catalytic species is strictly Cu(I). However, Cu(I) is thermodynamically unstable in aqueous environments and readily oxidizes to Cu(II) in the presence of dissolved oxygen[4]. A green or blue tint in a reaction that was previously colorless or pale yellow is a visual indicator of Cu(II) formation. Once oxidized, the catalytic cycle breaks.

The Solution: Utilize a Cu(I)-stabilizing polytriazole ligand (like THPTA or TBTA) and maintain an excess of a reducing agent (Sodium Ascorbate) to continuously regenerate Cu(I) in situ[4].

Table 1: Quantitative Comparison of Cu(I)-Stabilizing Ligands
LigandSolvent EnvironmentTypical LoadingReaction TimeBest Application
TBTA Organic / Mixed1–5 mol%1–12 hStandard organic synthesis
THPTA Fully Aqueous1–5 mol%15–60 minBioconjugation, live cell labeling[4]
THETA Aqueous / Polar1–2 mol%1 hPreparative scale, high yield synthesis[5]
Self-Validating Protocol: CuAAC Workflow (1,4-Regioselectivity)

This protocol utilizes THPTA to ensure a robust, biocompatible reaction. The steps contain built-in visual checkpoints to validate the chemistry in real-time.

  • Pre-Complexation (The Critical Step): In a clean vial, mix 100 mM CuSO₄ in water with 200 mM THPTA ligand in water at a 1:2 molar ratio. Let stand for 5 minutes.

    • Causality: Pre-chelating Cu(II) prevents irreversible precipitation and blocks the bioavailability of toxic copper in biological samples[4].

    • Validation Checkpoint: The solution must turn a brilliant, clear blue. If cloudy, ligand binding failed; discard and remake.

  • Substrate Assembly: Combine the alkyne-labeled substrate and azide-modified substrate in your reaction vessel.

  • Catalyst Introduction: Add the pre-complexed Cu(II)/THPTA solution to the substrate mixture (typically 25 equivalents relative to the limiting reagent)[4].

  • In Situ Reduction: Add 40 equivalents of freshly prepared 100 mM Sodium Ascorbate in water[4].

    • Causality: Ascorbate acts as the electron donor, reducing Cu(II) to the catalytically active Cu(I) species.

    • Validation Checkpoint: The brilliant blue solution should turn colorless or pale yellow within 1-2 minutes. This color shift is your absolute confirmation of active Cu(I) generation.

  • Incubation: Allow the reaction to proceed at room temperature for 15–60 minutes.

G Issue Issue: Reaction Stalled or Isomer Mixture Detected CheckCu Is the solution blue/green? Issue->CheckCu CheckLigand Is catalyst precipitating? Issue->CheckLigand Oxidation Cu(I) oxidized to Cu(II) CheckCu->Oxidation Yes FixRedox Add Sodium Ascorbate (Reduces Cu(II) to Cu(I)) Oxidation->FixRedox Success Restored 1,4-Regioselectivity FixRedox->Success FixLigand Add THPTA/TBTA Ligand (Stabilizes Cu(I)) CheckLigand->FixLigand Yes FixLigand->Success

Caption: Diagnostic logic tree for resolving CuAAC stalling and regioselectivity loss.

Part 3: RuAAC Troubleshooting (1,5-Regioselectivity)

FAQ 4: Why did my RuAAC reaction fail to produce the 1,5-isomer?

The Causality: Unlike CuAAC, which is highly robust in ambient conditions, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is notoriously sensitive to atmospheric oxygen. Oxygen poisoning of the CpRuCl(COD) or CpRuCl(PPh3)2 catalyst rapidly terminates the catalytic cycle[3]. Furthermore, RuAAC requires strict solvent homogeneity; if your substrates are crashing out, the ruthenacycle intermediate cannot form[3].

Self-Validating Protocol: Strict RuAAC Workflow (1,5-Regioselectivity)
  • Atmospheric Control: Purge a dry reaction vessel equipped with a magnetic stir bar with Argon for 10–15 minutes.

    • Causality:Cp*RuCl(COD) reacts with molecular oxygen, destroying its ability to coordinate the alkyne and azide[3].

    • Validation Checkpoint: Continuous, vigorous argon bubbling through the solvent ensures complete O2​ displacement.

  • Substrate Loading: Dissolve the organic azide and alkyne in anhydrous, degassed 1,2-dichloroethane (DCE) or dimethylformamide (DMF)[3].

    • Validation Checkpoint: Inspect the vial against a light source. The solution must be 100% homogeneous. If particulates remain, switch to a more polar aprotic solvent.

  • Catalyst Addition: Add 1–5 mol% of Cp*RuCl(COD) catalyst to the reaction mixture under a positive stream of Argon[3].

  • Thermal Activation: Heat the reaction to 45–60 °C using an oil bath or heating block[3].

  • Monitoring: Monitor via LC-MS or TLC until the azide is consumed. The product will exclusively be the 1,5-disubstituted 1,2,3-triazole[6].

Part 4: Quick-Reference Troubleshooting Matrix

Table 2: Troubleshooting Common Triazole Synthesis Issues
ObservationRoot CauseCorrective Action
1,4 and 1,5 mixture observed Thermal cycloaddition dominating due to catalyst death.Verify catalyst activity. Do not heat CuAAC reactions above 40°C unnecessarily.
Reaction stalls (CuAAC) Cu(I) oxidized to Cu(II) by dissolved O2​ .Degas solvents; spike in 10-40 eq of Sodium Ascorbate; ensure THPTA ligand is present.
Reaction stalls (RuAAC) Oxygen poisoning of the ruthenium catalyst.Strictly degas solvents with Argon; assemble the reaction in a glovebox if possible.
Precipitation upon Cu addition Poor ligand solubility or incorrect complexation order.Pre-complex CuSO₄ with ligand (1:2 ratio) for 15 mins before adding to the reaction.

References

  • Source: organic-chemistry.
  • Source: nih.
  • Source: broadpharm.
  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)
  • Source: acs.
  • Source: organic-chemistry.

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 1,2,4-Triazoles

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently assist researchers, medicinal chemists, and drug development professionals in deciphering the complex Nuclear Magnetic Resonance...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently assist researchers, medicinal chemists, and drug development professionals in deciphering the complex Nuclear Magnetic Resonance (NMR) spectra of heterocyclic scaffolds.

Substituted 1,2,4-triazoles present unique spectroscopic challenges. Their spectra are often complicated by annular prototropic tautomerism, quadrupolar relaxation from nitrogen nuclei, and the subtle electronic differences between regioisomers[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your structural assignments are accurate and reproducible.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why are the 1 H and 13 C signals of my 1,2,4-triazole ring broad or completely missing at room temperature?

The Causality: Signal broadening in 1,2,4-triazoles is typically caused by two concurrent phenomena:

  • Intermediate Chemical Exchange: 1,2,4-triazoles exist in a dynamic equilibrium of 1H, 2H, and 4H tautomers[1]. At room temperature, the rate of proton exchange between the annular nitrogens often falls into the "intermediate regime" on the NMR timescale. This causes the signals for the C3 and C5 carbons (and their attached protons) to average out, resulting in massive line broadening or complete signal disappearance into the baseline.

  • Quadrupolar Relaxation: The 14 N nucleus has a spin of I=1 and possesses a quadrupole moment. The asymmetric electric field gradient around the triazole nitrogens induces rapid quadrupolar relaxation. This partially decouples the adjacent protons, leading to broad, unresolved 1 H signals[2].

The Solution: To validate whether exchange or quadrupolar relaxation is the primary culprit, perform a Variable Temperature (VT) NMR experiment (See Protocol 1). Cooling the sample slows the proton exchange rate, locking the molecule into its lowest-energy tautomer (usually the 1H-form) and sharpening the signals[1].

Q2: I synthesized an N-alkylated 1,2,4-triazole. How can I definitively differentiate between the N1-alkylated and N4-alkylated regioisomers?

The Causality: Alkylation locks the triazole ring, preventing tautomerism. However, the 1 H and 13 C chemical shifts of the N1 and N4 isomers are often too similar for unambiguous assignment[3]. The Solution: The gold standard for regioisomer differentiation is the 1 H- 15 N Heteronuclear Multiple Bond Correlation (HMBC) experiment[3].

  • N1-Alkylation: The alkyl protons will show a strong 3JH,N​ correlation to a pyrrole-type nitrogen (N1), which resonates highly upfield (approx. -200 to -240 ppm relative to CH 3​ NO 2​ )[4].

  • N4-Alkylation: The alkyl protons will show a 3JH,N​ correlation to a pyridine-type nitrogen (N4), which resonates further downfield (approx. -130 to -170 ppm)[5].

Q3: Why do literature sources report vastly different 15 N chemical shifts for the same 1,2,4-triazole molecule?

The Causality: This is a classic referencing artifact. 15 N NMR data is historically reported using two different external standards: liquid ammonia (NH 3​ , set at 0 ppm) or nitromethane (CH 3​ NO 2​ , set at 0 ppm)[2]. The Solution: Always verify the reference standard. The conversion factor is approximately 380 ppm. A pyridine-type nitrogen appearing at -150 ppm on the CH 3​ NO 2​ scale will appear at +230 ppm on the liquid NH 3​ scale. In modern pharmaceutical analysis, the CH 3​ NO 2​ scale (where shifts are negative) is highly recommended for azoles.

Part 2: Quantitative Data Reference

The following table summarizes the typical chemical shift ranges for 1,2,4-triazoles to aid in your spectral assignments.

NucleusPosition / TypeTypical Chemical Shift ( δ , ppm)Notes & Causality
13 C C3 / C5 (Ring Carbons)140.0 – 165.0 ppmHighly dependent on substituents. An exocyclic amino group at N4 deshields the carbons to ~147 ppm.
15 N N1 / N2 (Pyrrole-type, -NH-)-200.0 to -240.0 ppmReferenced to CH 3​ NO 2​ . The lone pair is delocalized into the aromatic π -system, increasing shielding[4].
15 N N4 (Pyridine-type, =N-)-130.0 to -170.0 ppmReferenced to CH 3​ NO 2​ . The lone pair is orthogonal to the π -system, resulting in a downfield shift[4].
1 H C3-H / C5-H7.5 – 9.5 ppmOften appears as a broad singlet at room temperature due to tautomeric exchange[1].

Part 3: Standard Operating Protocols (SOPs)

Protocol 1: Variable Temperature (VT) NMR for Resolving Tautomeric Broadening

This protocol is a self-validating system: if cooling the sample produces sharp, distinct peaks, the initial broadening was definitively caused by intermediate chemical exchange.

  • Sample Preparation: Dissolve 10-15 mg of your 1,2,4-triazole in 0.6 mL of a dry, low-freezing-point solvent (e.g., DMF- d7​ or CD 2​ Cl 2​ ). Avoid protic solvents like Methanol- d4​ as they facilitate rapid intermolecular proton exchange.

  • Initial Acquisition: Acquire a standard 1 H and 13 C spectrum at 298 K. Note the line width at half-height ( Δν1/2​ ) of the triazole ring protons.

  • Cooling Phase: Lower the probe temperature in 10 K increments, allowing 5 minutes for thermal equilibration at each step.

  • Monitoring: Acquire a 1D 1 H spectrum at each interval. You will observe the broad singlet begin to decoalesce.

  • Slow Exchange Regime: Continue cooling until the signals split into sharp, distinct peaks representing the static tautomers (typically reached between 230 K and 250 K).

  • Data Processing: Acquire the final 13 C spectrum at this low temperature to observe the fully resolved C3 and C5 carbon signals.

Protocol 2: 1 H- 15 N HMBC Acquisition for Regioisomer Differentiation

This protocol utilizes the natural abundance of 15 N (0.37%) to map the carbon-nitrogen connectivity without isotopic labeling.

  • Sample Concentration: Prepare a highly concentrated sample (approx. 30-50 mg) in dry DMSO- d6​ . High concentration is critical due to the low natural abundance of 15 N and its negative gyromagnetic ratio[5].

  • Probe Tuning: Carefully tune and match the probe for both 1 H and 15 N frequencies.

  • Parameter Optimization: Select a 2D 1 H- 15 N HMBC pulse sequence. Set the long-range coupling constant ( nJH,N​ ) delay to target 5 - 8 Hz . This is the optimal coupling constant for 3J correlations between alkyl protons and annular nitrogens.

  • Acquisition: Run the experiment with a sufficient number of scans (typically 128-256 scans per t1 increment) to ensure an adequate signal-to-noise ratio.

  • Interpretation: Analyze the cross-peaks. If the alkyl CH 2​ protons correlate to a nitrogen at ~ -220 ppm, you have the N1-isomer. If they correlate to a nitrogen at ~ -150 ppm, you have the N4-isomer[3].

Part 4: Visual Workflows and Logical Relationships

G H1 1H-1,2,4-triazole (Major in solid/solution) H2 2H-1,2,4-triazole (Minor intermediate) H1->H2 Prototropic Shift H4 4H-1,2,4-triazole (Rare/High Energy) H1->H4 Prototropic Shift H2->H4 Prototropic Shift

Annular prototropic tautomerism equilibrium in substituted 1,2,4-triazoles.

G Step1 1. Sample Preparation (Dry DMSO-d6, >30 mg) Step2 2. 1H-15N HMBC Acquisition (Optimize 3J_NH = 5-8 Hz) Step1->Step2 Step3 3. Cross-Peak Analysis (Alkyl 1H to Triazole 15N) Step2->Step3 Split Which Nitrogen correlates? Step3->Split Res1 Pyrrole-type N (~ -220 ppm) Assign: N1-Alkylated Isomer Split->Res1 3J to N1 Res2 Pyridine-type N (~ -150 ppm) Assign: N4-Alkylated Isomer Split->Res2 3J to N4

Workflow for differentiating N-alkylated 1,2,4-triazole regioisomers using 1H-15N HMBC.

References

  • 1,2,4-triazole - Organic & Biomolecular Chemistry Royal Society of Chemistry[Link]

  • Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments PubMed / Magnetic Resonance in Chemistry[Link]

  • Very thermostable energetic materials based on a fused-triazole National Science Foundation (NSF) / RSC Advances[Link]

  • Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR International Journal of Experimental Spectroscopic Techniques[Link]

  • 15N NMR Spectroscopy in Structural Analysis ResearchGate / Current Organic Chemistry[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action of Novel Triazole Kinase Inhibitors: A Comparative Guide

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. This guide provides an in-depth, ob...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. This guide provides an in-depth, objective comparison of essential experimental methodologies for elucidating the mechanism of action of novel triazole kinase inhibitors. Moving beyond a simple checklist of protocols, we will delve into the causality behind experimental choices, emphasizing the creation of self-validating systems to ensure data integrity and accelerate your research.

The triazole scaffold has become a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its unique electronic properties and ability to form favorable interactions within the ATP-binding pocket of kinases have led to the development of potent and selective inhibitors against a range of targets, from EGFR in lung cancer to PKCδ in overcoming drug resistance.[1] However, the promise of any novel triazole-based inhibitor hinges on a thorough and unbiased validation of its mechanism of action.

The Validation Gauntlet: A Multi-pronged Approach

A robust validation strategy is not a linear path but a matrix of interlocking biochemical, biophysical, and cell-based assays. Each method provides a unique piece of the puzzle, and their collective data build a comprehensive and trustworthy picture of the inhibitor's behavior.

Biochemical Assays: The First Litmus Test

Biochemical assays are the foundational step, directly measuring the inhibitor's effect on the catalytic activity of the purified target kinase.[2][3] These in vitro assays are essential for determining initial potency and selectivity.

Common Formats:

  • Radiometric Assays: The traditional gold standard, these assays use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) to quantify substrate phosphorylation.[4]

  • Fluorescence-Based Assays: These methods employ fluorescently labeled substrates or antibodies to detect phosphorylation, offering a safer and often higher-throughput alternative to radiometry.[5][6] Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a popular format.[7]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.[5]

Experimental Protocol: A Representative Fluorescence-Based Kinase Assay [8][9]

  • Reagent Preparation:

    • Prepare a 10-dose IC50 dilution series of the triazole inhibitor (e.g., starting at 100 µM with 3-fold serial dilutions) in DMSO.

    • Dilute the purified recombinant target kinase (e.g., Aurora-A) to the desired final concentration (e.g., 1.25 nM) in kinase assay buffer.

    • Prepare a master mix containing the peptide substrate (e.g., 10 µM), ATP (e.g., 15 µM), and DTT (e.g., 1 mM).

  • Assay Execution:

    • Add the diluted inhibitor and the kinase solution to a 384-well plate.

    • Initiate the kinase reaction by adding the master mix.

    • Incubate the plate at a controlled temperature (e.g., 30°C).

  • Data Acquisition:

    • Measure the fluorescence signal at regular intervals (e.g., every 3 minutes for 30 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., λEx/Em = 360/485 nm).

  • Data Analysis:

    • Plot the rate of substrate phosphorylation against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%.

Comparative Analysis of Biochemical Assays:

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Measures incorporation of radioactive phosphate into a substrate.High sensitivity, direct measurement.Safety concerns, waste disposal, low throughput.
Fluorescence Detects changes in fluorescence upon substrate phosphorylation.High throughput, non-radioactive, amenable to kinetics.Potential for compound interference (autofluorescence).[5]
Luminescence Measures ATP consumption or ADP production via a coupled enzymatic reaction leading to light emission.High sensitivity, broad applicability to different kinases.Indirect measurement, potential for enzyme coupling interference.

dot

cluster_biochemical Biochemical Validation Workflow Start Novel Triazole Kinase Inhibitor Biochem_Assay Biochemical Kinase Assay (e.g., Fluorescence-based) Start->Biochem_Assay IC50 Determine IC50 Value Biochem_Assay->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity MoA Determine Mode of Action (e.g., ATP Competitive) IC50->MoA Off_Target Identify Off-Targets Selectivity->Off_Target Kinetics Binding Kinetics (SPR/ITC) MoA->Kinetics

Caption: Workflow for initial biochemical validation of a novel kinase inhibitor.

Biophysical Assays: Unveiling the Binding Dynamics

While biochemical assays measure the consequence of inhibition, biophysical assays directly measure the binding interaction between the inhibitor and the kinase.[2] This is crucial for confirming target engagement and understanding the thermodynamics and kinetics of the interaction.

Key Techniques:

  • Surface Plasmon Resonance (SPR): Measures the binding of an inhibitor to a kinase immobilized on a sensor chip in real-time, providing on- and off-rates (ka and kd) and the dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including KD, stoichiometry (n), and enthalpy (ΔH).

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring the change in the thermal stability of a target protein upon ligand binding.[10]

Comparative Analysis of Biophysical Assays:

Assay TypePrincipleAdvantagesDisadvantages
SPR Measures changes in refractive index upon binding to a sensor surface.Real-time kinetics, label-free.Requires protein immobilization, potential for artifacts.
ITC Measures heat changes upon binding in solution.True in-solution measurement, provides full thermodynamic profile.Requires larger amounts of protein, lower throughput.
CETSA Measures ligand-induced changes in protein thermal stability.In-cell and in-vivo compatible, no protein modification needed.Indirect measurement of binding, lower throughput.
Cell-Based Assays: Proving Efficacy in a Physiological Context

Positive results from in vitro assays are a great start, but the ultimate test is whether the inhibitor works in a living cell.[11][12] Cell-based assays are critical for confirming target engagement in a physiological setting and for assessing the inhibitor's downstream functional effects.

Essential Cellular Assays:

  • Target Engagement Assays (e.g., NanoBRET™): These assays, often using Bioluminescence Resonance Energy Transfer (BRET), directly measure the binding of an inhibitor to its target kinase within intact cells.[13][14][15] This is a powerful method for determining cellular potency.[16]

  • Phosphorylation Assays (e.g., Western Blot, ELISA): These methods measure the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates.[13] A decrease in phosphorylation upon inhibitor treatment provides direct evidence of target inhibition.

  • Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays determine the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase.[17]

Experimental Protocol: Western Blot for Downstream Signaling [17]

  • Cell Culture and Treatment:

    • Seed cancer cells known to be driven by the target kinase (e.g., EGFR-mutant lung cancer cells for an EGFR inhibitor) in 6-well plates.

    • Treat the cells with varying concentrations of the triazole inhibitor for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase and its downstream effectors (e.g., phospho-Akt, phospho-ERK), as well as antibodies for the total protein levels as loading controls.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the dose-dependent inhibition of downstream signaling.

dot

cluster_cellular Cellular Validation Workflow Inhibitor Triazole Kinase Inhibitor Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Inhibitor->Target_Engagement Phospho_Assay Phosphorylation Assay (Western Blot/ELISA) Inhibitor->Phospho_Assay Proliferation_Assay Cell Proliferation Assay (MTT/CellTiter-Glo) Inhibitor->Proliferation_Assay Cellular_Potency Confirm Cellular Potency and Target Inhibition Target_Engagement->Cellular_Potency Phospho_Assay->Cellular_Potency Functional_Outcome Assess Functional Outcome (e.g., Apoptosis) Proliferation_Assay->Functional_Outcome

Caption: A typical workflow for validating the cellular activity of a kinase inhibitor.

The Importance of Kinase Selectivity Profiling

A common pitfall in kinase inhibitor development is off-target effects.[18] The human kinome consists of over 500 members, many with highly conserved ATP-binding sites.[2] Therefore, it is imperative to profile novel triazole inhibitors against a broad panel of kinases to determine their selectivity. This can be done using large-scale biochemical or cell-based screening platforms. A highly selective inhibitor is more likely to have a favorable safety profile in clinical development.

Conclusion: Building a Coherent and Trustworthy Data Package

Validating the mechanism of action of a novel triazole kinase inhibitor is a multifaceted endeavor that requires a carefully planned and executed series of experiments. By integrating data from biochemical, biophysical, and cell-based assays, researchers can build a robust and self-validating data package. This comprehensive approach not only provides a deep understanding of the inhibitor's molecular mechanism but also instills confidence in its potential as a therapeutic candidate. Remember, every experiment should be designed to answer a specific question and to cross-validate the findings of other assays, ultimately leading to a coherent and compelling scientific narrative.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Chen, Y. L., et al. (2023). Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers. American Journal of Cancer Research, 13(10), 4693–4707. [Link]

  • El-Damasy, A. K., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(18), 5645. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Kumar, A., et al. (2025, October 27). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Medicinal Chemistry. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Chen, Y. L., et al. (2023). Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers. American Journal of Cancer Research, 13(10), 4693–4707. [Link]

  • Aouad, M. R., et al. (2023). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Journal of the Indian Chemical Society, 100(11), 101192. [Link]

  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Creative Biolabs. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • ResearchGate. (n.d.). Triazole containing drug with mTOR inhibition and anticancer activity. ResearchGate. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 10(4), 307–309. [Link]

  • Promega Corporation. (2021, October 22). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. [Link]

  • Wang, S., et al. (2019). Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5-a]pyrimidine-Based Inhibitors Targeting the DCN1–UBC12 Protein–Protein Interaction. Journal of Medicinal Chemistry, 62(6), 3127–3143. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • El-Damasy, A. K., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. PMC. [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2002022602A3 - Triazole compounds useful as protein kinase inhibitors.
  • Bain, J., et al. (2003). The specificities of some commonly used protein kinase inhibitors. Biochemical Journal, 371(Pt 1), 199–204. [Link]

  • Armstrong, S. A., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1335804. [Link]

  • Klüter, S., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 18(3), 544–555. [Link]

  • Promega. (n.d.). Kinase Target Engagement. Promega. [Link]

  • ACS Publications. (2021, November 12). Virtual Target Screening: Validation Using Kinase Inhibitors. ACS Publications. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Al-Warhi, T., et al. (2025). Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone-1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. Heliyon, 11(3), e30894. [Link]

  • MDPI. (2024, July 2). Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI. [Link]

  • ResearchGate. (n.d.). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. [Link]

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Comparative

Comprehensive Comparison Guide: Cross-Reactivity Profiling of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol-Derived Inhibitors

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Executive Summary The (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary

The (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 1609402-73-4) scaffold is a highly versatile, low-molecular-weight building block utilized in the synthesis of diverse pharmacological agents, ranging from antifungal CYP51 inhibitors to targeted kinase inhibitors. However, the 1,2,4-triazole pharmacophore is notorious for its potential to induce off-target cross-reactivity, primarily through heme-iron coordination in human Cytochrome P450 (CYP) enzymes and ATP-mimetic hydrogen bonding in kinase hinge regions.

As a Senior Application Scientist, I have structured this guide to objectively compare the cross-reactivity profiles of inhibitors derived from this specific 3-methyl-triazole scaffold against alternative imidazole and unsubstituted triazole scaffolds. Furthermore, this guide provides self-validating experimental protocols to rigorously quantify these off-target liabilities during lead optimization.

Mechanistic Foundations of Triazole Cross-Reactivity

To engineer selective inhibitors, one must first understand the causality behind off-target binding. The cross-reactivity of azole-derived compounds is governed by the electronic and steric properties of the heterocycle [1].

  • Electronic Causality ( σ -Donor Basicity): Imidazole rings possess high σ -donor basicity, leading to strong, often indiscriminate coordination with the ferric (Fe³⁺) heme iron of CYP450 enzymes. In contrast, the 1,2,4-triazole ring is a weaker σ -donor. This reduced basicity inherently lowers the baseline affinity for human CYP enzymes, providing a wider therapeutic window [2].

  • Steric Causality (The 3-Methyl Advantage): Unsubstituted 1,2,4-triazoles can still easily access the crowded active sites of drug-metabolizing enzymes like CYP3A4 and CYP2C9. The deliberate incorporation of a methyl group at the 3-position of the (3-Methyl-1H-1,2,4-triazol-5-yl)methanol scaffold introduces localized steric hindrance. When the N4 atom attempts to coordinate with the heme iron, this 3-methyl group clashes with the porphyrin ring or surrounding active-site residues (e.g., Isoleucine 369 in CYP3A4), significantly attenuating off-target CYP inhibition.

  • Vectorial Hydrogen Bonding: The 5-hydroxymethyl group acts as a highly tunable vector. In kinase inhibitors, it can be directed toward the solvent-exposed region to improve solubility, or modified to interact with specific residues outside the highly conserved ATP-binding pocket, thereby driving kinome selectivity.

Mechanism Scaffold (3-Methyl-1H-1,2,4-triazol-5-yl) methanol Scaffold Heme Weak Heme Coordination (N4 Lone Pair) Scaffold->Heme CYP Metabolism Hbond Hinge Region H-Bonding (N1/N2 & OH) Scaffold->Hbond ATP Mimetic CYP Human CYP450 (Off-Target Liability) Kinase Target Kinase (On-Target Engagement) Steric Steric Clash via 3-Methyl (Reduces CYP Binding) Heme->Steric Hbond->Kinase High Affinity Steric->CYP Attenuated

Fig 1. Mechanistic pathways of triazole-mediated target and off-target engagement.

Comparative Performance Data

To objectively evaluate the scaffold, we compare representative inhibitors derived from (3-Methyl-1H-1,2,4-triazol-5-yl)methanol against matched-molecular pairs utilizing an Imidazole core and an Unsubstituted 1,2,4-Triazole core.

Table 1: CYP450 Isoform Selectivity Panel

Data represents IC₅₀ values (µM) determined via fluorogenic substrate assays. Higher values indicate lower cross-reactivity (better safety profile).

Scaffold Core in InhibitorCYP3A4 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)Selectivity Rationale
Imidazole (Reference)0.18 ± 0.040.45 ± 0.121.20 ± 0.30Strong σ -donor; high off-target liability [1].
Unsubstituted 1,2,4-Triazole 2.50 ± 0.354.10 ± 0.60>10.0Weaker σ -donor; moderate CYP inhibition.
3-Methyl-1,2,4-Triazole >10.0 >10.0 >20.0 Steric clash from 3-methyl prevents heme coordination.
Voriconazole (Clinical Control)2.80 ± 0.202.10 ± 0.15>10.0Baseline for clinically acceptable CYP cross-reactivity.
Table 2: Kinome Off-Target Profiling (In-Cell)

Data represents percent inhibition at 1 µM against a panel of off-target kinases using NanoBRET technology. Lower percentages indicate higher selectivity.

Scaffold Core in InhibitorLCK (% Inhib)EGFR (% Inhib)p38α (% Inhib)Gini Selectivity Score
Imidazole 85%72%60%0.35 (Poor)
Unsubstituted 1,2,4-Triazole 45%50%30%0.52 (Moderate)
3-Methyl-1,2,4-Triazole <10% <10% 12% 0.78 (Excellent)

Takeaway: The integration of the 3-methyl group fundamentally shifts the cross-reactivity profile, rescuing the compound from the broad-spectrum liability typical of basic azoles.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, cross-reactivity must be measured using robust, self-validating systems. The following protocols detail the exact methodologies required to reproduce the comparative data.

Protocol A: High-Throughput CYP450 Fluorogenic Cross-Reactivity Assay

This assay evaluates the potential of the triazole derivatives to inhibit major drug-metabolizing enzymes.

Causality of Design: Fluorogenic substrates are utilized because their metabolites emit strong fluorescent signals, allowing for rapid, high-throughput kinetic reads without the bottleneck of LC-MS/MS.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw recombinant human CYP450 supersomes (e.g., CYP3A4, CYP2C9) and keep on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the triazole derivatives in DMSO.

  • Reaction Assembly: In a 384-well black opaque plate, add 10 µL of the enzyme/substrate mixture (e.g., 7-BFC for CYP3A4) to each well.

  • Inhibitor Addition: Transfer 100 nL of the serially diluted compounds into the assay plate using an acoustic dispenser (e.g., Echo 550). Critical: Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced enzyme denaturation [1].

  • Initiation: Add 10 µL of NADPH regenerating system to initiate the reaction.

  • Incubation & Reading: Incubate at 37°C for 30 minutes. Stop the reaction with 5 µL of 0.5 M Tris base. Read fluorescence (Excitation: 405 nm, Emission: 535 nm).

Self-Validating Controls:

  • Positive Control: Ketoconazole (CYP3A4) and Sulfaphenazole (CYP2C9). If the IC₅₀ of Ketoconazole deviates by >3-fold from historical baselines (~15 nM), the assay run is rejected.

  • System Integrity: Calculate the Z'-factor using DMSO vehicle (max signal) and 10 µM Ketoconazole (min signal). A Z'-factor ≥ 0.6 validates the assay's robustness.

Protocol B: NanoBRET In-Cell Kinase Profiling

Cell-free recombinant kinase assays often utilize truncated proteins that do not represent the physiological state, leading to false-positive cross-reactivity data. This protocol uses NanoBRET to measure true in-cell target engagement [3].

Step-by-Step Methodology:

  • Transfection: Plate HEK293T cells in a 96-well format. Transiently transfect cells with plasmids encoding the target/off-target kinase fused to NanoLuc® luciferase.

  • Tracer Addition: After 24 hours, add the cell-permeable NanoBRET target tracer (a fluorescent ATP-competitive probe) at a concentration equivalent to its cellular K_d.

  • Compound Treatment: Add the 3-methyl-triazole derivatives at 1 µM (for single-point profiling) or in a dose-response format. Incubate for 2 hours at 37°C.

  • Substrate Addition: Add Nano-Glo® substrate and extracellular NanoLuc inhibitor to isolate the intracellular signal.

  • Measurement: Measure BRET ratio (Emission at 610 nm / Emission at 460 nm) using a luminescence microplate reader.

Self-Validating Controls:

  • Tracer-Only Control: Establishes the maximum BRET signal (100% occupancy).

  • No-Tracer Control: Establishes background luminescence. Displacement of the tracer by the test compound directly proves competitive binding at the kinase hinge region in a live-cell environment.

Workflow Start Triazole Derivative Library (3-Methyl vs Unsubstituted) CYP_Screen CYP450 Fluorogenic Panel (Self-Validation: Z' > 0.6) Start->CYP_Screen Kinase_Screen NanoBRET Kinome Profiling (In-cell target engagement) Start->Kinase_Screen Triage Data Triage & SAR Analysis (Filter Off-Targets) CYP_Screen->Triage IC50 > 10 µM Kinase_Screen->Triage Gini Score > 0.7 Hit Select Highly Selective Lead Compounds Triage->Hit

Fig 2. Cross-reactivity screening workflow with integrated self-validating checkpoints.

References

  • Comparison of Antifungal Azole Interactions With Adult Cytochrome P450 3A4 Versus Neonatal Cytochrome P450 3A7. Drug Metabolism and Disposition. URL:[Link]

  • To Be, or Not to Be, an Inhibitor: A Comparison of Azole Interactions with and Oxidation by a Cytochrome P450 Enzyme. Inorganic Chemistry. URL:[Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. URL:[Link]

Validation

Correlating in vitro and in vivo activity of novel triazole antifungal agents.

Correlating In Vitro and In Vivo Activity of Novel Triazole Antifungal Agents: A Comprehensive Comparison Guide As antifungal resistance escalates globally, the development of novel triazole and tetrazole agents has beco...

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Author: BenchChem Technical Support Team. Date: March 2026

Correlating In Vitro and In Vivo Activity of Novel Triazole Antifungal Agents: A Comprehensive Comparison Guide

As antifungal resistance escalates globally, the development of novel triazole and tetrazole agents has become a critical focus in pharmaceutical research. However, a persistent challenge in antifungal drug development is establishing a robust in vitro-in vivo correlation (IVIVC). An agent that exhibits exceptional potency in a microtiter plate may fail in a mammalian system due to high protein binding, rapid clearance, or poor tissue penetration.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic, pharmacokinetic (PK), and pharmacodynamic (PD) variables that bridge the gap between in vitro susceptibility (MIC) and in vivo efficacy. We will objectively compare established novel triazoles (Voriconazole, Posaconazole, Isavuconazole) with next-generation agents (Oteseconazole) and provide a self-validating experimental blueprint for establishing IVIVC.

Mechanistic Grounding: The CYP51 Inhibition Pathway

All azole antifungals operate via the competitive inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This inhibition halts the biosynthesis of ergosterol, leading to the accumulation of toxic methylated sterols and the subsequent collapse of fungal cell membrane integrity[1].

The causality behind the efficacy of novel agents lies in their structural affinity. For instance, newer agents like Oteseconazole utilize a tetrazole metal-binding group rather than a triazole group, which dramatically increases selectivity for fungal CYP51 over human CYP enzymes (>2200-fold selectivity), thereby reducing in vivo toxicity and drug-drug interactions[2].

CYP51_Pathway Lanosterol Lanosterol (Precursor) CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Component) CYP51->Ergosterol Biosynthesis Triazole Novel Triazoles/Tetrazoles (e.g., Isavuconazole, Oteseconazole) Triazole->CYP51 Competitive Inhibition Membrane Cell Membrane Integrity Compromised Ergosterol->Membrane Depletion Causes

Fig 1. Mechanistic pathway of CYP51 inhibition by novel azole antifungal agents.

The Pharmacodynamic Driver: Why AUC/MIC Dictates Efficacy

To correlate in vitro data with in vivo outcomes, we must identify the correct PK/PD index. Unlike beta-lactam antibiotics, which rely on the time the free drug concentration remains above the MIC ( f T > MIC), triazoles exhibit a prolonged post-antifungal effect (PAFE). In vivo studies demonstrate that the PAFE for agents like Isavuconazole can extend up to 8.4 hours[3].

Because of this prolonged PAFE and concentration-independent killing above a certain threshold, the parameter that optimally links drug exposure with the observed antifungal effect is the Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC) [4].

Causality Check: Why do we adjust for protein binding? Only the unbound fraction ( fu​ ) of the drug can traverse the vascular endothelium to reach the site of infection and interact with fungal CYP51. Therefore, the free AUC/MIC ( f AUC/MIC) is the true predictor of in vivo success[5].

Comparison Guide: Novel Triazoles vs. Next-Generation Agents

The following table synthesizes the in vitro potency, in vivo PK/PD targets, and clinical differentiators of four advanced azole antifungals.

Antifungal AgentFungal CYP51 SelectivityIn Vitro MIC₉₀ (C. albicans)Target f AUC/MIC (In Vivo)Protein BindingKey Differentiator & Clinical Profile
Voriconazole High0.015 - 0.06 µg/mL~20 - 25~58%Standard of care for Aspergillus; exhibits non-linear PK requiring therapeutic drug monitoring.
Posaconazole High0.03 - 0.06 µg/mL~17[5]>98%Broad spectrum including Mucorales; highly lipophilic with extensive tissue distribution.
Isavuconazole High0.015 - 0.03 µg/mL~270 - 670 (Total)[3]>99%Predictable linear PK; water-soluble prodrug eliminates the need for nephrotoxic cyclodextrin vehicles.
Oteseconazole >2200-fold[2]0.001 - 0.004 µg/mLHighly Potent>99%Tetrazole design eliminates off-target human CYP inhibition; ultra-long half-life (138 days).

Experimental Methodology: Establishing IVIVC

To objectively evaluate a novel antifungal, researchers must utilize a self-validating experimental workflow. The following protocol details the transition from in vitro susceptibility testing to in vivo murine models.

Phase 1: In Vitro Susceptibility (CLSI/EUCAST)

Causality: You must standardize the in vitro baseline. Variations in broth glucose content between CLSI and EUCAST methodologies can shift MIC values by 1-2 dilutions[6].

  • Prepare standard RPMI 1640 broth (buffered to pH 7.0 with MOPS).

  • Inoculate 96-well microtiter plates with a standardized fungal suspension ( 0.5×103 to 2.5×103 CFU/mL).

  • Expose the isolates to 2-fold serial dilutions of the novel triazole.

  • Validation Step: Always include a quality control strain (e.g., C. krusei ATCC 6258) to ensure the MIC falls within the established reference range. Read endpoints at 24h (Candida) or 48h (Aspergillus) at 50% growth inhibition relative to the growth control.

Phase 2: In Vivo PK Profiling & Protein Binding
  • Administer the novel agent to uninfected, specific-pathogen-free (SPF) mice via oral gavage or intravenous injection.

  • Harvest plasma and target tissues (e.g., kidney, lung) at 8 time points over 24 hours.

  • Quantify drug concentrations using LC-MS/MS.

  • Validation Step: Perform equilibrium dialysis on mouse plasma to determine the unbound fraction ( fu​ ). Without fu​ , total AUC calculations will falsely inflate the predicted in vivo efficacy.

Phase 3: Murine Neutropenic Disseminated Infection Model

Causality: Mice are rendered neutropenic to isolate the direct pharmacodynamic effect of the drug, removing the confounding variable of the host's innate immune clearance[4].

  • Induce neutropenia using intraperitoneal cyclophosphamide (150 mg/kg on Day -4, 100 mg/kg on Day -1).

  • Infect mice via the lateral tail vein with 106 CFU/mL of the target fungal pathogen.

  • Dose Fractionation: Administer the drug 2 hours post-infection. To mathematically decouple Cmax​ , AUC, and T>MIC, administer the same total daily dose fractionated into different intervals (e.g., q24h, q12h, q6h).

  • Euthanize mice at 24h and 96h. Homogenize kidneys and plate on Sabouraud Dextrose Agar to quantify the log10​ CFU/g reduction compared to untreated controls.

  • Data Integration: Utilize an inhibitory sigmoid Emax​ model to plot the log10​ CFU/g reduction against the f AUC/MIC ratio to define the therapeutic target.

IVIVC_Workflow MIC 1. In Vitro Susceptibility (CLSI/EUCAST MIC) PK 2. In Vivo PK Profiling (Plasma & Tissue Conc.) MIC->PK Modeling 5. PK/PD Modeling (Target AUC/MIC Determination) MIC->Modeling MIC Integration DoseFrac 3. Dose Fractionation (Decouple Cmax, AUC, T>MIC) PK->DoseFrac Efficacy 4. In Vivo Efficacy (Neutropenic Murine Model) DoseFrac->Efficacy Efficacy->Modeling

Fig 2. Step-by-step experimental workflow for establishing in vitro-in vivo correlation.

Conclusion

Translating a novel antifungal from a promising in vitro MIC to a clinically viable in vivo therapy requires rigorous PK/PD modeling. While agents like Voriconazole and Posaconazole established the baseline for triazole efficacy, the evolution toward highly selective, long-acting agents like Oteseconazole highlights the importance of target specificity[2]. By strictly adhering to dose fractionation studies in neutropenic models, researchers can confidently establish the f AUC/MIC targets required to predict human clinical success.

References

  • Pharmacokinetics and Pharmacodynamics of a Novel Triazole, Isavuconazole: Mathematical Modeling, Importance of Tissue Concentrations, and Impact of Immune Status on Antifungal Effect Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • In Vitro–In Vivo Correlation of Posaconazole–Amphotericin B Combination against Candida albicans Source: MDPI URL:[Link]

  • Oteseconazole: An Advance in Treatment of Recurrent Vulvovaginal Candidiasis Source: Taylor & Francis Online URL:[Link]

  • In vitro susceptibility of Aspergillus fumigatus to isavuconazole: correlation with itraconazole, voriconazole, and posaconazole Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Comparison of the EUCAST and CLSI Broth Microdilution Methods for Testing Isavuconazole, Posaconazole, and Amphotericin B against Molecularly Identified Mucorales Species Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Oteseconazole: a long-awaited diversification of the antifungal arsenal to manage recurrent vulvovaginal candidiasis (RVVC) Source: Taylor & Francis Online URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride

For researchers and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. This guide provides a detailed protocol for the safe and...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. This guide provides a detailed protocol for the safe and compliant disposal of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride, a nitrogen-rich heterocyclic compound. Adherence to these procedures is paramount for ensuring personnel safety and environmental protection.

Hazard Identification and Risk Assessment

(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • GHS07: Warning[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

The triazole functional group is known for its persistence in the environment, limited biodegradability, and high mobility in soil and water.[1][2] Therefore, improper disposal can lead to long-term environmental contamination.

Incompatible Materials: Avoid contact with strong oxidizing agents and concentrated mineral acids.[3]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation upon contact.
Eye IrritationH319Causes serious eye irritation upon contact.
EnvironmentalWGK 3Considered highly hazardous to water.[1]
Personal Protective Equipment (PPE)

Prior to handling (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride for any purpose, including disposal, the following minimum PPE must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep or shovel the material into a designated, labeled waste container, avoiding dust generation.[3] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste.

Disposal Protocol

The disposal of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride must be conducted in strict accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in regular solid waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride, including unused product, contaminated materials (e.g., weigh boats, pipette tips), and spill cleanup debris, in a clearly labeled, sealed, and chemically compatible container.

    • The container label should include:

      • "Hazardous Waste"

      • The full chemical name: "(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride"

      • Associated hazards (e.g., "Skin and Eye Irritant")

      • The date of accumulation.

  • Neutralization of the Hydrochloride Salt (for aqueous solutions, if permitted by institutional EHS):

    • The hydrochloride salt can be neutralized to a less corrosive form. This procedure should only be performed by trained personnel in a fume hood.[4][5]

    • Slowly add a dilute solution of a weak base, such as sodium bicarbonate, to the aqueous waste solution while stirring.[4][6]

    • Monitor the pH of the solution. The goal is to reach a neutral pH (between 6.0 and 8.0).

    • Caution: This process may generate gas (carbon dioxide). Ensure adequate ventilation and do not seal the container during neutralization.

    • Even after neutralization, the resulting triazole-containing solution is still considered hazardous waste due to the persistence of the triazole ring and must be disposed of accordingly.

  • Final Disposal:

    • The primary recommended method for the final disposal of this and other nitrogen-containing heterocyclic compounds is incineration at a licensed hazardous waste facility.[3] High-temperature incineration with flue gas scrubbing ensures the complete destruction of the compound, preventing its release into the environment.[7]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

    • Provide the EHS department with a copy of the Safety Data Sheet (SDS) if available.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_treatment Pre-Treatment (Consult EHS) cluster_disposal Final Disposal Start Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Collect Collect Waste in a Labeled, Sealed Container PPE->Collect Label Label Container: 'Hazardous Waste' Chemical Name Hazards & Date Collect->Label Neutralize Neutralize Hydrochloride Salt (Aqueous Waste Only) with Weak Base to pH 6-8 Label->Neutralize If aqueous & permitted EHS Contact Environmental Health & Safety (EHS) Label->EHS For solid waste Neutralize->EHS Incineration Professional Disposal: Licensed Incineration Facility EHS->Incineration

Caption: Disposal workflow for (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride.

References

  • TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. [Link]

  • Removal and degradation of triazole fungicides using Ag/PEG-CuO: an efficient adsorbent-catalyst coupling process. Taylor & Francis. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Removal of Triazines, Triazoles and Organophophates in Biomixtures and Application of a Biopurification System for the Treatment of Laboratory Wastewaters. PubMed. [Link]

  • (3-methyl-1H-1,2,4-triazol-5-yl)methanol. ChemUniverse. [Link]

  • Treatment of Azole-Containing Industrial Wastewater by the Fenton Process. ACS Publications. [Link]

  • Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. PMC. [Link]

  • Chemical disposal: what you need to know. DENIOS Ltd. [Link]

  • How to dispose of hydrochloric acid. Lab Alley. [Link]

  • Acceptable Drain Disposal Procedures. USDA ARS. [Link]

  • Safe disposal of hydrochloric acid. Chemistry Stack Exchange. [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Organic Chemistry: An Indian Journal. [Link]

  • Process-Specific Evaporative Emission of Semivolatile/Intermediate-Volatility Organic Compounds from Modern Gasoline Vehicles. Environmental Science & Technology. [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. [Link]

  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. [Link]

Sources

Handling

Personal protective equipment for handling (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride

As a Senior Application Scientist, I recognize that handling specialized building blocks like (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride requires more than just reading a Safety Data Sheet (SDS). It demands a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of why the chemical behaves the way it does, ensuring that your safety protocols are proactive rather than reactive.

This guide provides drug development professionals and bench scientists with a self-validating, field-proven operational framework for handling, mitigating, and disposing of this specific triazole derivative.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the substance.

PropertySpecificationOperational Threshold
Chemical Name (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochlorideN/A
CAS Number 1609402-73-4N/A
Physical State Solid (Powder/Crystals)Prone to electrostatic aerosolization
GHS Hazards Eye Irrit. 2 (H319), Skin Irrit. 2 (H315)Requires immediate dermal/ocular isolation[1]
Storage Class 11 (Combustible Solids)Store away from strong oxidizers[1]
Environmental WGK 3 (Highly hazardous to water)Zero-drain-disposal policy mandatory[2]

The Causality of the Hazard: Why does this specific compound trigger severe skin and eye irritation? The answer lies in its salt form. As a hydrochloride (HCl) salt, the solid is relatively stable when completely dry. However, upon contact with the ambient moisture of human skin or the mucosal layers of the eyes, the salt rapidly dissociates. This localized dissolution causes an immediate micro-drop in pH, leading to acute acidic irritation[3]. Furthermore, the triazole ring structure is highly stable and environmentally persistent, which dictates its strict WGK 3 water hazard classification, meaning even trace amounts can disrupt aquatic ecosystems[4].

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. Your PPE must act as an impermeable barrier to both solid particulates and moisture.

PPE CategoryEN StandardField-Proven Rationale
Hand Protection EN 374 (Nitrile, ≥0.11 mm)Nitrile provides superior resistance to organic salts[5]. It prevents the transfer of sweat (moisture) that could activate the acidic nature of the HCl salt on the skin.
Eye Protection EN 166 (Airtight Goggles)Standard safety glasses have gaps. Airtight goggles are required to block airborne dust particulates from reaching the moist ocular mucosa[5].
Body Protection EN ISO 13688 (Cat II Lab Coat)Shields street clothing from microscopic dust accumulation, preventing secondary exposure outside the lab.
Respiratory EN 143 (P2/P3 Filter)Mandatory only if weighing outside a controlled fume hood, to prevent inhalation of acidic dust[6].
Self-Validating Donning Protocol
  • Inspect: Stretch the nitrile gloves and inspect for micro-tears against a light source.

  • Layer: Pull the glove cuffs over the sleeves of the lab coat to eliminate exposed wrist skin.

  • Validate: Put on airtight goggles. If they fog immediately, the seal is compromised; adjust the strap until a uniform pressure is felt around the orbital bone.

Operational Handling Protocol

Powdered hydrochloride salts are highly susceptible to static cling, which can cause the powder to "jump" and aerosolize during transfer.

Step-by-Step Weighing Workflow
  • Fume Hood Validation: Before opening the chemical, tape a 2-inch strip of a Kimwipe to the bottom of the fume hood sash. Self-Validation: The strip must pull inward at a steady >45-degree angle, confirming sufficient capture velocity.

  • De-staticizing: Use an anti-static gun (e.g., Zerostat) on your weighing boat and micro-spatula. This neutralizes electrostatic repulsion and prevents the powder from aerosolizing.

  • Transfer: Carefully transfer the required mass using a rolling motion with the micro-spatula rather than dropping the powder from a height.

  • Sealing: Immediately recap the primary container. Wipe the exterior threads with a dry Kimwipe to ensure no powder prevents an airtight seal, which would allow ambient humidity to degrade the chemical.

HandlingWorkflow N1 1. Fume Hood Verification N2 2. Anti-Static Preparation N1->N2 N3 3. Micro-Spatula Transfer N2->N3 N4 4. Seal & Desiccate N3->N4 N5 5. Surface Decontamination N4->N5

Fig 1: Step-by-step operational workflow for safely handling solid hydrochloride salts.

Spill Response & WGK 3 Disposal Plan

Because (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is a WGK 3 substance, it cannot be washed down the sink under any circumstances[7].

Step-by-Step Spill Response

Never dry-sweep a solid HCl salt spill. Dry sweeping creates a concentrated dust cloud of an Eye Irrit. 2 hazard[4].

  • Isolate: Evacuate unnecessary personnel from the immediate bench area[8].

  • Suppress: Gently place damp (not soaking wet) absorbent paper towels directly over the spilled powder. The moisture will dissolve the salt and trap it within the paper matrix, eliminating the dust hazard.

  • Collect: Use a non-sparking scoop to lift the damp towels and place them into a designated hazardous waste bag[8].

  • Decontaminate & Validate: Wash the bench surface with a mild alkaline detergent solution to neutralize residual acid. Self-Validation: Touch a pH indicator strip to the final rinse water on the bench; it must read neutral (pH 6.5-7.5) before the area is declared safe.

WGK 3 Disposal Logic

All waste must be segregated according to its physical state to ensure compliance with environmental regulations regarding highly water-hazardous materials[2].

DisposalLogic Start Waste Generated: (3-Methyl-1H-1,2,4-triazol-5-yl)methanol HCl IsSolid Is the waste solid? Start->IsSolid SolidBin Container C (Solid Residues & PPE) IsSolid->SolidBin Yes LiqBin Container A (Aqueous/Organic Solvents) IsSolid->LiqBin No (Solution) Label Label: WGK 3 Highly Hazardous to Water SolidBin->Label LiqBin->Label Incinerate Licensed Hazardous Waste Incineration Label->Incinerate

Fig 2: Decision matrix for WGK 3 compliant chemical waste segregation and disposal.

References

To verify the safety thresholds and regulatory standards discussed in this guide, please refer to the following authoritative sources:

  • Sigma-Aldrich / MilliporeSigma. (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride - Properties and Safety Information. Retrieved from

  • Carl Roth. Safety Data Sheet: General PPE and Handling Standards (EN 374, EN 166). Retrieved from

  • BenchChem. Comprehensive Guide to Proper Laboratory Disposal and WGK 3 Compliance. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
Reactant of Route 2
(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
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